YM-244769 dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3.2ClH/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18;;/h1-14,16H,15,17,28H2,(H,30,31);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIUNLKEPKCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of YM-244769 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis. This document provides a comprehensive overview of the mechanism of action of YM-244769, with a particular focus on its isoform selectivity and therapeutic potential in neurological disorders. We will delve into its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction to this compound
YM-244769, chemically known as N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide dihydrochloride, is a novel small molecule that has garnered significant interest for its potent inhibitory effects on the Na+/Ca2+ exchanger (NCX). The NCX is a plasma membrane protein that plays a crucial role in maintaining intracellular calcium concentration by exchanging three sodium ions for one calcium ion. Three main isoforms of NCX have been identified: NCX1, NCX2, and NCX3, each with distinct tissue distribution and physiological roles. YM-244769 has demonstrated a preferential inhibition of the NCX3 isoform, which is predominantly expressed in the brain and skeletal muscle, making it a promising candidate for the treatment of neurological conditions such as cerebral ischemia.
Pharmacological Profile and Isoform Selectivity
The inhibitory activity of YM-244769 has been characterized through various in vitro studies. The quantitative data from these experiments highlight its potency and selectivity for the NCX3 isoform.
Table 1: Inhibitory Potency (IC50) of YM-244769 on NCX Isoforms
| Isoform | IC50 (nM) | Reference |
| NCX1 | 68 | [1] |
| NCX2 | 96 | [1] |
| NCX3 | 18 | [1][2][3][4] |
IC50 values were determined by measuring the inhibition of intracellular Na+-dependent 45Ca2+ uptake in cells transfected with the respective NCX isoforms.
The data clearly indicates that YM-244769 is significantly more potent in inhibiting NCX3 compared to NCX1 and NCX2. Specifically, its inhibitory effect on NCX3 is approximately 3.8 to 5.3 times greater than on NCX1 and NCX2.[2][3][4]
Mechanism of Action: Preferential Inhibition of Reverse Mode NCX3
The Na+/Ca2+ exchanger can operate in two modes: a forward mode (calcium efflux) and a reverse mode (calcium influx). Under physiological conditions, the forward mode is predominant, contributing to the maintenance of low intracellular calcium levels. However, under pathological conditions such as ischemia, the intracellular sodium concentration rises, leading to the reversal of the exchanger's activity and subsequent calcium influx, which can trigger cytotoxic cascades.
YM-244769 has been shown to preferentially inhibit the reverse mode of NCX, particularly of the NCX3 isoform.[3] This selective inhibition of calcium influx via NCX3 is the cornerstone of its neuroprotective effects. By blocking this pathological calcium entry pathway, YM-244769 helps to mitigate the detrimental effects of ischemic insults on neuronal cells.
Signaling Pathway of YM-244769 in Neuronal Ischemia
The following diagram illustrates the proposed signaling pathway through which YM-244769 exerts its neuroprotective effects during hypoxia/reoxygenation injury.
References
- 1. researchgate.net [researchgate.net]
- 2. ncx1, ncx2, and ncx3 gene product expression and function in neuronal anoxia and brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuronal injury in NCX3 knockout mice following permanent focal cerebral ischemia and in NCX3 knockout cortical neuronal cultures following oxygen-glucose deprivation and glutamate exposure | Chemistry Journals Press Releases [echemistry.org]
YM-244769 Dihydrochloride: A Potent and Selective Inhibitor of the Na+/Ca2+ Exchanger 3 (NCX3)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
YM-244769 dihydrochloride is a potent and selective small molecule inhibitor of the Na+/Ca2+ exchanger (NCX), a critical regulator of intracellular calcium homeostasis. This technical guide provides a comprehensive overview of YM-244769, with a particular focus on its target protein, mechanism of action, and the experimental methodologies used to characterize its activity. The information presented is intended to support researchers and professionals in the fields of pharmacology, neuroscience, and drug development in their investigation and application of this compound.
Introduction
The sodium-calcium exchanger (NCX) is a ubiquitously expressed transmembrane protein that plays a pivotal role in maintaining cellular calcium and sodium concentration gradients.[1] It operates in two distinct modes: a forward mode that extrudes calcium from the cell and a reverse mode that facilitates calcium influx.[2] Three isoforms of the NCX protein have been identified in mammals: NCX1, NCX2, and NCX3. NCX1 is widely expressed, while NCX2 and NCX3 are found predominantly in the brain and skeletal muscle.[2] Dysregulation of NCX activity has been implicated in a variety of pathological conditions, including ischemia/reperfusion injuries, cardiac arrhythmias, and neurological disorders.[2][3]
This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of NCX. Its notable selectivity for the NCX3 isoform makes it particularly useful for dissecting the specific functions of this exchanger in the central nervous system.
Target Protein and Mechanism of Action
The primary molecular target of this compound is the Na+/Ca2+ exchanger (NCX) .[4][5] Extensive research has demonstrated that YM-244769 exhibits a preferential inhibitory effect on the NCX3 isoform .[4][6]
The mechanism of action of YM-244769 involves the modulation of ion transport by the NCX protein. It has been shown to be a more potent inhibitor of the reverse (Ca2+ entry) mode of the exchanger compared to the forward (Ca2+ exit) mode.[7][8] This preferential inhibition of the reverse mode is a characteristic feature of several benzyloxyphenyl derivative NCX inhibitors.[7]
Quantitative Data
The inhibitory potency of this compound against the different NCX isoforms has been quantified using various experimental assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Isoform | Assay Type | Experimental System | IC50 Value (nM) | Reference |
| NCX1 | 45Ca2+ Uptake | NCX1-transfected cells | 68 | [5] |
| NCX2 | 45Ca2+ Uptake | NCX2-transfected cells | 96 | [5] |
| NCX3 | 45Ca2+ Uptake | NCX3-transfected cells | 18 | [4][5] |
| NCX (outward current) | Electrophysiology | Guinea pig cardiac ventricular myocytes | 50 | [7][8] |
| NCX (bidirectional) | Electrophysiology | Guinea pig cardiac ventricular myocytes | ~100 | [7] |
Experimental Protocols
The characterization of YM-244769's inhibitory activity on NCX has been achieved through a combination of radiotracer flux assays and electrophysiological measurements.
45Ca2+ Uptake Assay
This assay is a common method to assess the activity of the NCX in its reverse mode.
Objective: To measure the influx of radioactive calcium into cells expressing specific NCX isoforms and to determine the inhibitory effect of YM-244769.
Methodology:
-
Cell Culture: Cells stably transfected with and expressing individual NCX isoforms (NCX1, NCX2, or NCX3) are cultured to confluence in appropriate media.
-
Sodium Loading: To induce the reverse mode of the exchanger, intracellular sodium concentration is elevated. This is typically achieved by pre-incubating the cells in a Na+-rich, K+-free medium.
-
Initiation of Uptake: The assay is initiated by replacing the pre-incubation medium with a solution containing 45Ca2+ and varying concentrations of YM-244769 or vehicle control.
-
Termination of Uptake: After a defined incubation period, the uptake of 45Ca2+ is terminated by rapidly washing the cells with an ice-cold stop solution containing a calcium chelator (e.g., EGTA) or a non-specific cation channel blocker (e.g., LaCl3).
-
Quantification: The amount of intracellular 45Ca2+ is determined by lysing the cells and measuring the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiological Measurement of NCX Current (INCX)
Whole-cell patch-clamp electrophysiology allows for the direct measurement of the electrical currents generated by the movement of ions through the NCX.
Objective: To measure the inward and outward currents mediated by NCX and to assess the inhibitory effect of YM-244769.
Methodology:
-
Cell Preparation: Single cells, such as isolated cardiac ventricular myocytes, which endogenously express NCX, are used for recordings.
-
Patch-Clamp Configuration: The whole-cell patch-clamp technique is employed to control the membrane potential and record the resulting ionic currents.
-
Solution Composition: The intracellular (pipette) and extracellular solutions are carefully designed to isolate the NCX current (INCX) from other ionic currents. This often involves the use of specific ion channel blockers.
-
Voltage Protocol: A voltage ramp protocol is typically applied to the cell membrane to elicit both the inward and outward components of INCX.
-
Drug Application: YM-244769 is applied to the extracellular solution at various concentrations to determine its effect on INCX.
-
Data Analysis: The magnitude of the inward and outward currents is measured at specific membrane potentials. The IC50 values are then determined from the concentration-response relationship.
Signaling Pathway and Experimental Workflow
The Na+/Ca2+ exchanger is a key component of the cellular machinery that regulates intracellular calcium levels. Its activity is tightly coupled to the electrochemical gradients of both sodium and calcium. Inhibition of NCX by YM-244769, particularly the NCX3 isoform in neurons, can have significant downstream effects on calcium-dependent signaling pathways.
Figure 1. Simplified signaling pathway of the Na+/Ca2+ exchanger 3 (NCX3) and the inhibitory action of YM-244769.
Figure 2. General experimental workflow for characterizing the inhibitory activity of YM-244769 on the Na+/Ca2+ exchanger.
Conclusion
This compound is a highly valuable pharmacological agent for the study of Na+/Ca2+ exchanger function, particularly that of the NCX3 isoform. Its selectivity and well-characterized inhibitory profile make it an indispensable tool for researchers investigating the roles of NCX in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for the design and interpretation of future studies utilizing this potent and selective inhibitor.
References
- 1. Crosslink between calcium and sodium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM-244769 | NCX inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
YM-244769: A Technical Guide to its Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-244769 is a potent and selective small molecule inhibitor of the Na+/Ca2+ exchanger (NCX), with a preferential inhibitory action on the NCX3 isoform.[1][2][3] This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of YM-244769. Detailed experimental protocols for key assays used in its characterization are provided, along with a summary of its quantitative pharmacological data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological activity and experimental application.
Chemical Structure and Properties
YM-244769, with the chemical name N-(3-Aminobenzyl)-6-(4-((3-fluorobenzyl)oxy)phenoxy)nicotinamide, is a synthetic organic compound belonging to the benzyloxyphenyl derivatives.[2][4]
| Property | Value | Reference |
| IUPAC Name | N-(3-aminobenzyl)-6-[4-(3-fluorobenzyloxy)phenoxy]pyridine-3-carboxamide | |
| CAS Number | 838819-70-8 | [5] |
| Molecular Formula | C26H22FN3O3 | [3][5] |
| Molecular Weight | 443.47 g/mol | [3] |
| SMILES | Nc1cccc(c1)CNC(=O)c2cc(oc3ccc(cc3)OCc4cccc(c4)F)ccn2 | |
| Appearance | Solid |
Mechanism of Action: Selective Inhibition of the Na+/Ca2+ Exchanger (NCX)
YM-244769 exerts its pharmacological effects by inhibiting the Na+/Ca2+ exchanger (NCX), a crucial membrane protein responsible for maintaining intracellular calcium homeostasis.[1][3] The NCX operates in two modes: a forward mode (Ca2+ efflux) and a reverse mode (Ca2+ influx). YM-244769 preferentially inhibits the reverse mode of NCX, which is the influx of Ca2+ into the cell. This inhibitory action is particularly potent against the NCX3 isoform.[1][2]
The selectivity of YM-244769 for NCX3 over NCX1 and NCX2 makes it a valuable tool for studying the specific roles of this isoform in various physiological and pathological processes.[1][2]
Below is a diagram illustrating the inhibitory effect of YM-244769 on the Na+/Ca2+ exchanger.
Caption: Inhibition of the Na+/Ca2+ exchanger by YM-244769.
Pharmacological Data
The inhibitory potency of YM-244769 has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) highlight its selectivity for the NCX3 isoform.
| Target | Assay | IC50 (nM) | Reference |
| NCX1 | 45Ca2+ uptake | 68 | |
| NCX2 | 45Ca2+ uptake | 96 | |
| NCX3 | 45Ca2+ uptake | 18 | [3] |
| Unidirectional outward NCX current (Ca2+ entry mode) | Whole-cell voltage clamp | 50 | [5] |
Key Experimental Protocols
45Ca2+ Uptake Assay for NCX Inhibition
This assay measures the influx of radioactive calcium (45Ca2+) into cells expressing specific NCX isoforms to determine the inhibitory activity of compounds like YM-244769.
Caption: Workflow for the 45Ca2+ uptake assay.
Detailed Methodology:
-
Cell Culture: Cells stably expressing individual human NCX isoforms (NCX1, NCX2, or NCX3) are cultured in appropriate media and seeded into multi-well plates.
-
Compound Incubation: Cells are pre-incubated with various concentrations of YM-244769 or vehicle (DMSO) for a specified period.
-
Uptake Initiation: The assay is initiated by replacing the medium with a buffer containing 45CaCl2 and specific ion concentrations to induce the reverse mode of NCX.
-
Termination of Uptake: After a short incubation period (typically a few minutes), the uptake is terminated by rapidly washing the cells with an ice-cold stop solution (e.g., containing LaCl3 to block Ca2+ channels and exchangers).
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of 45Ca2+ uptake is plotted against the concentration of YM-244769 to generate a dose-response curve, from which the IC50 value is calculated.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is employed to directly measure the electrical currents generated by the Na+/Ca2+ exchanger in isolated cells, providing detailed information about the mode of inhibition by YM-244769.
Caption: Workflow for whole-cell voltage-clamp electrophysiology.
Detailed Methodology:
-
Cell Preparation: Single cells, such as ventricular myocytes, are enzymatically isolated and placed in an experimental chamber on the stage of an inverted microscope.
-
Pipette and Sealing: A glass micropipette with a fine tip, filled with an appropriate intracellular solution, is brought into contact with the cell membrane. A high-resistance "giga-seal" is formed through gentle suction.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction or voltage, allowing electrical access to the entire cell.
-
Voltage Clamping and Recording: The membrane potential is held constant by a voltage-clamp amplifier. Specific voltage protocols are applied to elicit NCX currents.
-
Compound Application: YM-244769 is applied to the cell via a perfusion system.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of YM-244769 on the amplitude and kinetics of the NCX current. This allows for the differentiation between inhibition of the forward and reverse modes of the exchanger.
Hypoxia/Reoxygenation-Induced Cell Damage Assay
This in vitro model mimics the conditions of ischemia-reperfusion injury to assess the neuroprotective effects of compounds like YM-244769. The human neuroblastoma cell line SH-SY5Y is commonly used for this assay.
Detailed Methodology:
-
Cell Culture: SH-SY5Y cells are cultured under standard conditions.
-
Hypoxia Induction: The cell culture medium is replaced with a glucose-free, serum-free medium, and the cells are placed in a hypoxic chamber with a low oxygen concentration (e.g., <1% O2) for a defined period.
-
Reoxygenation: After the hypoxic period, the medium is replaced with normal growth medium, and the cells are returned to a normoxic incubator (5% CO2, 95% air).
-
Compound Treatment: YM-244769 is typically added to the culture medium before, during, or after the hypoxic period to evaluate its protective effects.
-
Assessment of Cell Viability: Cell viability is assessed at a specific time point after reoxygenation using methods such as the MTT assay, LDH release assay, or by counting viable cells. A reduction in cell death in the presence of YM-244769 indicates a neuroprotective effect.
Conclusion
YM-244769 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the Na+/Ca2+ exchanger, particularly the NCX3 isoform. Its well-characterized structure, chemical properties, and selective mechanism of action, supported by robust experimental data, make it a significant compound for research in areas such as neuroprotection and cardiovascular disease. The detailed protocols provided in this guide are intended to facilitate the effective use of YM-244769 in laboratory settings and to support further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of YM-244769 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-244769 dihydrochloride is a potent and selective inhibitor of the sodium-calcium exchanger (NCX), demonstrating a notable preference for the NCX3 isoform. This technical guide provides a comprehensive overview of the pharmacological properties of YM-244769, summarizing its inhibitory activity, mechanism of action, and therapeutic potential, particularly in neuroprotection. Quantitative data from key in vitro and in vivo studies are presented in tabular format for clarity. Detailed methodologies for seminal experiments are provided, alongside visual representations of its mechanism and experimental workflows to facilitate a deeper understanding of its scientific application.
Introduction
The sodium-calcium exchanger (NCX) is a critical plasma membrane protein responsible for maintaining intracellular calcium homeostasis.[1] It operates in two modes: a forward mode (calcium efflux) and a reverse mode (calcium influx).[1] Dysregulation of NCX activity, particularly an overactive reverse mode, is implicated in the pathophysiology of various conditions, including ischemic cell death. YM-244769, a benzyloxyphenyl derivative, has emerged as a valuable pharmacological tool and a potential therapeutic agent due to its potent and selective inhibition of NCX, with a particular emphasis on the NCX3 isoform predominantly expressed in the brain and skeletal muscle.[2][3]
Mechanism of Action
YM-244769 primarily functions by inhibiting the Na+/Ca2+ exchanger, thereby modulating intracellular calcium levels.[2] Its inhibitory action is more pronounced on the reverse mode of the exchanger, which is responsible for calcium influx.[2][4] This selective inhibition of the reverse mode is crucial in pathological conditions like hypoxia/reoxygenation, where a surge in intracellular sodium can drive the exchanger into reverse, leading to cytotoxic calcium overload.[2] By blocking this influx, YM-244769 exerts a protective effect on cells.[2][5]
Quantitative Pharmacological Data
The inhibitory potency of YM-244769 has been quantified across different NCX isoforms and in various experimental models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of YM-244769 on NCX Isoforms
| Isoform | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| NCX1 | 45Ca2+ Uptake | IC50 | 68 ± 2.9 | CCL39 | [6][7] |
| NCX2 | 45Ca2+ Uptake | IC50 | 96 ± 3.5 | CCL39 | [6][7] |
| NCX3 | 45Ca2+ Uptake | IC50 | 18 ± 1.0 | CCL39 | [6][7][8] |
Table 2: Electrophysiological Effects of YM-244769 on NCX Current (INCX) in Guinea Pig Cardiac Ventricular Myocytes
| INCX Mode | Parameter | Value (µM) | Reference |
| Bidirectional Outward and Inward | IC50 | ~0.1 | [4] |
| Unidirectional Outward (Ca2+ entry) | IC50 | 0.05 | [4][7] |
| Unidirectional Inward (Ca2+ exit) | Inhibition at 10 µM | ~50% | [4] |
Table 3: In Vivo Effects of YM-244769 in Mice
| Parameter | Dose (p.o.) | Effect | Reference |
| Natriuretic Action | 0.1-1 mg/kg | Dose-dependent increase | [7] |
| Urinary Ca2+ Excretion | 0.1-1 mg/kg | Significant increase | [7] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that have characterized the pharmacological profile of YM-244769 are outlined below.
Na+-Dependent 45Ca2+ Uptake Assay in NCX-Transfected Cells
This assay is fundamental for determining the inhibitory potency (IC50) of YM-244769 on different NCX isoforms.
Objective: To measure the rate of intracellular Na+-dependent calcium influx via NCX and assess the inhibitory effect of YM-244769.
Methodology:
-
Cell Culture: CCL39 fibroblasts stably transfected with either NCX1, NCX2, or NCX3 are cultured to confluence in appropriate media.[6]
-
Sodium Loading: Cells are incubated in a Na+-rich medium to load the cytoplasm with Na+.
-
Initiation of Uptake: The Na+-rich medium is replaced with a reaction mixture containing 45CaCl2 and varying concentrations of YM-244769 (e.g., 0.003-1 µM).[6][7]
-
Termination of Uptake: The uptake is stopped at a specific time point (e.g., 30 seconds) by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl3 solution) to prevent further calcium flux.[6]
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.[9]
-
Data Analysis: The rate of 45Ca2+ uptake is calculated and plotted against the concentration of YM-244769 to determine the IC50 value using non-linear regression analysis.[9]
Hypoxia/Reoxygenation-Induced Cell Damage Assay
This assay evaluates the neuroprotective effects of YM-244769.
Objective: To assess the ability of YM-244769 to protect neuronal cells from damage induced by oxygen and glucose deprivation followed by reoxygenation.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells, which endogenously express NCX1 and NCX3, are cultured in standard conditions.[2][6]
-
Hypoxia Induction: The cell culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N2, 5% CO2) for a defined period (e.g., 8 hours).[6]
-
Reoxygenation and Treatment: After the hypoxic period, the medium is replaced with a standard glucose-containing medium, and the cells are returned to normoxic conditions. YM-244769 (e.g., 0.3 or 1 µM) is added at the beginning of the reoxygenation period.[6][7]
-
Assessment of Cell Damage: After a specific reoxygenation time (e.g., 16 hours), cell damage is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[6][7] The amount of LDH released is proportional to the extent of cell lysis.
-
Data Analysis: LDH activity in the medium is measured spectrophotometrically. The protective effect of YM-244769 is calculated as the percentage reduction in LDH release compared to untreated, hypoxia/reoxygenation-exposed cells.[6]
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of YM-244769's neuroprotective action and a typical experimental workflow.
Signaling Pathway
Caption: Mechanism of neuroprotection by YM-244769.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects.
Conclusion
This compound is a highly potent and selective inhibitor of the Na+/Ca2+ exchanger, with a clear preference for the NCX3 isoform. Its ability to preferentially block the reverse mode of the exchanger under pathological conditions underscores its therapeutic potential, particularly as a neuroprotective agent in ischemic conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the pharmacological applications of YM-244769.
References
- 1. Exploring the Role of NCX1 and NCX3 in an In Vitro Model of Metabolism Impairment: Potential Neuroprotective Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YM-244769 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ym-244769 Datasheet DC Chemicals [dcchemicals.com]
- 9. giffordbioscience.com [giffordbioscience.com]
YM-244769 Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on YM-244769 dihydrochloride, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a particular focus on its CAS number, suppliers, mechanism of action, and experimental applications.
Core Compound Information
YM-244769 is a benzyloxyphenyl derivative that acts as a powerful pharmacological tool for studying the physiological and pathological roles of the Na+/Ca2+ exchanger. It exhibits a notable selectivity for the NCX3 isoform, making it a valuable asset in neuroscience research, particularly in the context of neuroprotection.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide dihydrochloride |
| Molecular Formula | C₂₆H₂₄Cl₂FN₃O₃ |
| Molecular Weight | 516.39 g/mol |
CAS Number and Supplier Information
There are multiple CAS numbers associated with YM-244769 and its dihydrochloride salt, which can lead to confusion. The following table clarifies the different CAS numbers and lists some of the suppliers for this compound.
| Compound Form | CAS Number | Supplier(s) |
| This compound | 1780390-65-9 | Sigma-Aldrich, R&D Systems (Tocris), DC Chemicals |
| This compound | 837424-39-2 | MedKoo |
| YM-244769 (Parent Compound) | 838819-70-8 | MedchemExpress, DC Chemicals |
Mechanism of Action and Biological Activity
YM-244769 is a potent inhibitor of the Na+/Ca2+ exchanger, a critical component of cellular calcium homeostasis. It preferentially targets the reverse mode of the exchanger, which is responsible for calcium influx into the cell. This inhibitory action is particularly relevant under pathological conditions such as ischemia/reperfusion injury, where intracellular sodium accumulation can drive the NCX into its reverse mode, leading to cytotoxic calcium overload.
The inhibitory potency of YM-244769 is isoform-dependent, with a significantly higher affinity for NCX3 compared to NCX1 and NCX2. This selectivity makes it an invaluable tool for dissecting the specific roles of NCX isoforms in different tissues and disease models.
Inhibitory Potency (IC₅₀)
| NCX Isoform | IC₅₀ (nM) |
| NCX1 | 68 |
| NCX2 | 96 |
| NCX3 | 18 |
Signaling Pathway
The primary signaling pathway affected by YM-244769 is the regulation of intracellular calcium concentration via the Na+/Ca2+ exchanger. Under conditions of cellular stress, such as hypoxia and reoxygenation, elevated intracellular sodium can lead to a reversal of the NCX, causing a detrimental influx of calcium. YM-244769's inhibition of this process is neuroprotective.
Experimental Protocols
The following are detailed methodologies for key experiments frequently conducted with YM-244769, based on standard laboratory procedures and the seminal work by Iwamoto and Kita (2006).
Na⁺/Ca²⁺ Exchange Activity Assay (⁴⁵Ca²⁺ Uptake)
This assay measures the inhibitory effect of YM-244769 on the reverse mode of NCX by quantifying the uptake of radioactive calcium (⁴⁵Ca²⁺) into cells.
Materials:
-
Cells expressing the NCX isoform of interest (e.g., SH-SY5Y cells)
-
This compound
-
⁴⁵CaCl₂
-
Uptake buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4)
-
Wash buffer (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.4, containing 1 mM EGTA)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well format and grow to confluence.
-
Compound Preparation: Prepare a stock solution of YM-244769 in DMSO and dilute to desired concentrations in the uptake buffer.
-
Assay Initiation: Aspirate the culture medium and wash the cells with a Na⁺-free buffer to load the cells with Na⁺.
-
⁴⁵Ca²⁺ Uptake: Add the uptake buffer containing ⁴⁵CaCl₂ and varying concentrations of YM-244769 to the cells. Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Assay Termination: Rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold wash buffer to remove extracellular ⁴⁵Ca²⁺.
-
Quantification: Lyse the cells and measure the intracellular ⁴⁵Ca²⁺ using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of ⁴⁵Ca²⁺ uptake at each concentration of YM-244769 and determine the IC₅₀ value.
Hypoxia/Reoxygenation-Induced Cell Damage Assay (LDH Release)
This assay assesses the neuroprotective effect of YM-244769 by measuring the release of lactate dehydrogenase (LDH), an indicator of cell death, from cells subjected to hypoxia and reoxygenation.
Materials:
-
SH-SY5Y cells
-
This compound
-
Hypoxia chamber or incubator capable of maintaining low O₂ levels
-
Glucose-free culture medium
-
Standard culture medium
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere and grow.
-
Hypoxia Induction: Replace the standard culture medium with glucose-free medium and place the cells in a hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a defined period (e.g., 4-6 hours).
-
Compound Treatment and Reoxygenation: After the hypoxic period, replace the medium with standard culture medium containing varying concentrations of YM-244769. Return the cells to a normoxic incubator (21% O₂, 5% CO₂) for a reoxygenation period (e.g., 18-24 hours).
-
LDH Measurement: Following the reoxygenation period, collect the cell culture supernatant. Measure the LDH activity in the supernatant according to the manufacturer's protocol of the LDH cytotoxicity assay kit.
-
Data Analysis: Calculate the percentage of LDH release relative to control (untreated, normoxic) and maximum lysis controls. Determine the protective effect of YM-244769 by comparing LDH release in treated versus untreated hypoxic cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of YM-244769 in a hypoxia/reoxygenation model.
YM-244769 Dihydrochloride: A Technical Guide to Safe Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and handling information for YM-244769 dihydrochloride, a potent and selective Na+/Ca2+ exchanger (NCX) inhibitor used in laboratory research. The following data has been compiled from safety data sheets (SDS) to ensure the well-being of personnel handling this compound.
Chemical and Physical Properties
| Identifier | Value |
| Product Name | YM-244769 (dihydrochloride) |
| Catalog Number | HY-136182[1] |
| CAS Number | 1780390-65-9[1] |
| Molecular Formula | C26H24Cl2FN3O3[1] |
| Molecular Weight | 516.39 g/mol [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be aware of its potential health effects.
GHS Classification Summary [1]
| Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
GHS Label Elements [1]
| Element | Description |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the integrity of the compound.
Engineering Controls and Personal Protective Equipment (PPE)
| Control Measure | Specification |
| Ventilation | Use only in areas with appropriate exhaust ventilation to avoid dust and aerosol formation.[1] |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use a P100 (US) or P3 (EU EN 143) respirator cartridge. |
Storage Conditions
| Temperature | Conditions | Duration |
| 4°C | Recommended storage temperature for the product as received. Keep container tightly sealed in a cool, well-ventilated area.[1] | As specified by the manufacturer. |
| -20°C | For stock solutions, use within 1 month. | 1 month[2] |
| -80°C | For stock solutions, use within 6 months. | 6 months[2] |
Emergency Procedures and First Aid
In the event of exposure, immediate and appropriate first aid is essential.
First Aid Measures [1]
| Exposure Route | First Aid Protocol |
| If on Skin | Wash with plenty of soap and water.[1] Take off contaminated clothing and wash it before reuse.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Accidental Release and Disposal
Proper procedures for spill cleanup and waste disposal are necessary to prevent environmental contamination and further personnel exposure.
Spill and Disposal Procedures
| Procedure | Description |
| Accidental Release | Use personal protective equipment.[1] Avoid dust formation. Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1] Sweep up and shovel. Keep in suitable, closed containers for disposal. |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Experimental Protocols and Applications
While this document focuses on safety, it is noted that YM-244769 is utilized in various experimental settings. It is a potent Na+/Ca2+ exchange (NCX) inhibitor, showing preference for the NCX3 isoform.[3][4] Its primary use in research is to study the role of NCX in cellular calcium homeostasis and to investigate its therapeutic potential as a neuroprotective agent.[3][4] Researchers using this compound have developed protocols for assessing its effects on ion exchange currents and its efficacy in protecting against cellular damage in models of hypoxia/reoxygenation.[3]
Visualized Workflows and Relationships
To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships based on the provided safety data.
Caption: A workflow for the safe handling of this compound.
Caption: Logical relationship of hazard identification and response.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for YM-244769 Dihydrochloride in SH-SY5Y Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a particular preference for the NCX3 isoform.[1][2][3] The NCX system is a critical component of cellular calcium homeostasis, and its dysregulation has been implicated in various neurological disorders. SH-SY5Y human neuroblastoma cells endogenously express both NCX1 and NCX3 isoforms, making them a relevant model system to study the effects of NCX inhibitors.[1][4] These application notes provide detailed protocols for the use of this compound in SH-SY5Y cells, covering cell culture, experimental procedures, and data analysis.
Mechanism of Action
YM-244769 primarily inhibits the reverse mode of NCX, which is responsible for calcium influx into the cell.[3] Under pathological conditions such as ischemia, intracellular sodium concentration rises, favoring the reverse mode of NCX and leading to cytotoxic calcium overload. By selectively inhibiting NCX3, YM-244769 has been shown to protect SH-SY5Y neuronal cells from hypoxia/reoxygenation-induced cell damage.[1][2][3] The neuroprotective role of NCX3 is linked to the activation of pro-survival signaling pathways, including the PI3K/Akt pathway.[5][6] Inhibition of NCX3 by YM-244769 is therefore expected to modulate intracellular calcium dynamics and impact downstream signaling cascades involved in cell survival and apoptosis.
Data Presentation
Inhibitory Potency of YM-244769
| NCX Isoform | IC50 (nM) |
| NCX1 | 68 |
| NCX2 | 96 |
| NCX3 | 18 |
This data is derived from studies on NCX-transfected cells and indicates the high selectivity of YM-244769 for the NCX3 isoform.[1]
Experimental Parameters for Neuroprotection Assay
| Parameter | Value |
| Cell Line | SH-SY5Y Human Neuroblastoma |
| Experimental Model | Hypoxia/Reoxygenation-induced cell damage |
| YM-244769 Concentration | 0.3 - 1 µM |
| Endpoint Assay | Lactate Dehydrogenase (LDH) release |
These parameters are based on a study demonstrating the neuroprotective effects of YM-244769 in SH-SY5Y cells.[1]
Experimental Protocols
SH-SY5Y Cell Culture
This protocol describes the standard procedure for culturing SH-SY5Y cells.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium. Transfer the cell suspension to a T-75 flask.
-
Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Add 7-8 mL of complete culture medium to inactivate the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension. Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete culture medium.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 516.4 g/mol , dissolve 5.16 mg in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. For long-term storage, -80°C is recommended.
Hypoxia/Reoxygenation-Induced Cell Damage Assay
This protocol is designed to assess the neuroprotective effects of YM-244769.
Materials:
-
SH-SY5Y cells cultured in 96-well plates
-
Hypoxia chamber or incubator capable of maintaining 1% O2, 5% CO2, and 94% N2
-
Glucose-free DMEM
-
This compound
-
LDH cytotoxicity assay kit
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Hypoxia: Replace the culture medium with glucose-free DMEM. Place the plate in a hypoxia chamber for 6-8 hours.
-
Reoxygenation and Treatment: After the hypoxic period, replace the medium with complete culture medium containing the desired concentrations of this compound (e.g., 0.1, 0.3, 1 µM) or vehicle (DMSO). Return the plate to a normoxic incubator (37°C, 5% CO2) for 16-24 hours.
-
Assessment of Cell Death: Measure cell death by quantifying the release of LDH into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
SH-SY5Y cells cultured in 96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and treat with various concentrations of YM-244769 for the desired duration.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
Intracellular Calcium Imaging
This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i).
Materials:
-
SH-SY5Y cells cultured on glass coverslips
-
Fura-2 AM
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence imaging system
Procedure:
-
Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye for 30 minutes.
-
Mount the coverslip on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Apply YM-244769 at the desired concentration and continue to record the fluorescence ratio.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.
Visualizations
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The NCX3 isoform of the Na+/Ca2+ exchanger contributes to neuroprotection elicited by ischemic postconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NCX3 isoform of the Na+/Ca2+ exchanger contributes to neuroprotection elicited by ischemic postconditioning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-244769 in Hypoxia/Reoxygenation Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing YM-244769, a potent and selective Na+/Ca2+ exchanger (NCX) inhibitor, in in vitro models of hypoxia/reoxygenation (H/R) injury. The protocols and data presented are intended to facilitate the investigation of neuroprotective and cardioprotective strategies targeting cellular calcium dysregulation.
Introduction
Hypoxia/reoxygenation (H/R) injury is a critical contributor to the pathophysiology of various ischemic diseases, including stroke and myocardial infarction. A key event in H/R-induced cell death is the disruption of intracellular calcium homeostasis. The Na+/Ca2+ exchanger (NCX) plays a significant role in this process. Under ischemic conditions, the NCX can operate in a reverse mode, leading to a detrimental influx of Ca2+.
YM-244769 is a potent inhibitor of the Na+/Ca2+ exchanger, exhibiting a notable selectivity for the NCX3 isoform, which is predominantly expressed in neurons.[1][2][3][4] This makes YM-244769 a valuable pharmacological tool for studying the role of NCX3 in neuronal injury and a potential therapeutic agent for neuroprotection.[1][2][3]
Mechanism of Action
YM-244769, with the chemical name N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide, primarily exerts its protective effects by inhibiting the reverse mode of the Na+/Ca2+ exchanger.[3] During hypoxia, intracellular sodium concentration ([Na+]i) increases, driving the NCX to import Ca2+ in exchange for Na+. This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases, and ultimately, cell death. By blocking this reverse mode of NCX, particularly NCX3 in neurons, YM-244769 helps to mitigate the rise in intracellular calcium during reoxygenation, thereby preserving cell viability.[1][2][3]
Quantitative Data
The following tables summarize the inhibitory potency of YM-244769 on different NCX isoforms.
Table 1: Inhibitory Concentration (IC50) of YM-244769 on NCX Isoforms [1][3]
| NCX Isoform | IC50 (nM) |
| NCX1 | 69 |
| NCX2 | 96 |
| NCX3 | 18 |
Experimental Protocols
Protocol 1: In Vitro Hypoxia/Reoxygenation Injury Model using SH-SY5Y Human Neuroblastoma Cells
This protocol describes the induction of H/R injury in a neuronal cell line and the assessment of the protective effects of YM-244769.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
YM-244769
-
Hypoxia chamber or incubator capable of maintaining 1% O2, 5% CO2, and 94% N2
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
MTT or WST-1 cell proliferation/viability assay kit
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 96-well plates for viability assays or larger plates for other analyses at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
-
YM-244769 Treatment:
-
Prepare stock solutions of YM-244769 in DMSO.
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of YM-244769 (e.g., 10 nM, 100 nM, 1 µM). A vehicle control (DMSO) should be included.
-
Pre-incubate the cells with YM-244769 for 1 hour before inducing hypoxia.
-
-
Hypoxia Induction:
-
After pre-incubation, place the cell culture plates in a hypoxia chamber.
-
Induce hypoxia by flushing the chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2.
-
Maintain the hypoxic conditions for 6-24 hours at 37°C. The duration can be optimized based on the desired severity of injury.
-
-
Reoxygenation:
-
Following the hypoxic period, return the plates to a normoxic incubator (21% O2, 5% CO2) for 12-24 hours.
-
-
Assessment of Cell Viability and Cytotoxicity:
-
LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell membrane damage and cytotoxicity. Follow the manufacturer's instructions for the LDH assay kit.
-
MTT/WST-1 Assay: Assess cell viability by measuring the metabolic activity of the cells. Follow the manufacturer's instructions for the chosen assay kit.
-
Protocol 2: Evaluation of Apoptosis
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
Caspase-3 activity assay kit
Procedure:
-
Cell Treatment:
-
Follow the same procedure as in Protocol 1 for cell culture, YM-244769 treatment, and H/R induction.
-
-
Annexin V/PI Staining:
-
After reoxygenation, harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify early and late apoptotic cells.
-
-
Caspase-3 Activity Assay:
-
After reoxygenation, lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in H/R injury and the experimental workflow for testing YM-244769.
Caption: Signaling pathway of hypoxia/reoxygenation injury.
Caption: Experimental workflow for testing YM-244769.
Broader Context: The Role of PARP in H/R Injury
While YM-244769's primary mechanism is NCX inhibition, it is important to consider other pathways involved in H/R injury. Poly(ADP-ribose) polymerase (PARP) is a family of enzymes activated by DNA damage, which can be induced by the oxidative stress occurring during reoxygenation. Overactivation of PARP-1 can deplete cellular NAD+ and ATP stores, leading to energy failure and cell death.[5][6] PARP inhibitors have shown protective effects in various models of ischemia-reperfusion injury.[5][6][7][8][9] Although direct interactions between YM-244769 and the PARP pathway have not been extensively studied, it is plausible that by reducing calcium overload and subsequent mitochondrial dysfunction and ROS production, YM-244769 may indirectly attenuate the triggers for PARP activation.
Caption: PARP activation pathway in reoxygenation injury.
Conclusion
YM-244769 serves as a critical tool for investigating the role of NCX, particularly the NCX3 isoform, in the pathophysiology of hypoxia/reoxygenation injury. The provided protocols offer a framework for researchers to explore its therapeutic potential in models of ischemic cell death. Further investigation into the interplay between NCX inhibition by YM-244769 and other cell death pathways, such as PARP activation, may unveil novel combination therapies for ischemic diseases.
References
- 1. PARP Inhibitor Protects Against Chronic Hypoxia/Reoxygenation-Induced Retinal Injury by Regulation of MAPKs, HIF1α, Nrf2, and NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of the PARP-1 inhibitor PJ34 in hypoxic-reoxygenated cardiomyoblasts [flore.unifi.it]
- 3. researchgate.net [researchgate.net]
- 4. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eliminating hypoxic tumor cells improves response to PARP inhibitors in homologous recombination-deficient cancer models. — Department of Oncology [oncology.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. An in vitro model of warm hypoxia-reoxygenation injury in human liver endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for YM-244769 Dihydrochloride in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis. Contrary to the topic's suggestion, current scientific literature does not support the classification of this compound as a Protease-Activated Receptor 2 (PAR2) antagonist. Instead, its primary and well-documented mechanism of action is the inhibition of NCX, with a notable preference for the NCX3 isoform.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in in vitro studies targeting the Na+/Ca2+ exchanger.
YM-244769 preferentially inhibits the reverse mode of NCX, thereby blocking the influx of Ca2+ into the cell.[1][2] This makes it a valuable tool for investigating the pathophysiological roles of NCX in conditions such as cerebral ischemia, neurodegenerative diseases, and cardiac arrhythmias.
Mechanism of Action: NCX Inhibition
The Na+/Ca2+ exchanger is a bidirectional transporter that can move Ca2+ ions either into or out of the cell, depending on the electrochemical gradients of Na+ and Ca2+. The "forward mode" extrudes Ca2+ from the cytoplasm, while the "reverse mode" brings Ca2+ into the cell. YM-244769 is a selective inhibitor of the reverse mode of NCX.[1][2]
Figure 1. Inhibition of the reverse mode of the Na+/Ca2+ exchanger (NCX) by YM-244769.
Quantitative Data Summary
The following tables summarize the reported in vitro inhibitory concentrations of this compound against different NCX isoforms and in various experimental models.
Table 1: Inhibitory Potency (IC50) of YM-244769 Against NCX Isoforms
| NCX Isoform | Cell Line/System | Assay | IC50 Value | Reference |
| NCX1 | CCL39 fibroblasts (transfected) | 45Ca2+ uptake | 68 ± 2.9 nM | [1] |
| NCX2 | CCL39 fibroblasts (transfected) | 45Ca2+ uptake | 96 ± 3.5 nM | [1] |
| NCX3 | CCL39 fibroblasts (transfected) | 45Ca2+ uptake | 18 ± 1.0 nM | [1] |
| NCX1 | Guinea pig cardiac ventricular myocytes | Whole-cell patch clamp (unidirectional outward INCX) | 50 nM | [4] |
| NCX1 | Guinea pig cardiac ventricular myocytes | Whole-cell patch clamp (bidirectional INCX) | ~100 nM | [4] |
Table 2: Effective Concentrations of YM-244769 in Cell-Based Assays
| Cell Line | Experimental Model | Effective Concentration Range | Observed Effect | Reference |
| SH-SY5Y (human neuroblastoma) | Hypoxia/reoxygenation-induced cell damage | 0.3 - 1 µM | Protection against LDH release | |
| LLC-PK1 (porcine kidney epithelial) | Hypoxia/reoxygenation-induced cell damage | 1 µM | Protection against LDH release | [3] |
| MO3.13 (human oligodendrocytes) | Prevention of BED washout-induced [Ca2+]i rise | 100 nM | Significant prevention of Ca2+ increase |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of 10 mM YM-244769 in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing a known mass of the compound.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: For cellular assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Protocol 2: In Vitro Hypoxia/Reoxygenation-Induced Cell Damage Assay
This protocol is adapted from studies using SH-SY5Y cells.[3]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
Hypoxia chamber or incubator capable of maintaining a low oxygen environment (e.g., 1% O2, 5% CO2, 94% N2)
-
This compound stock solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Seed SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Hypoxia: Replace the culture medium with a glucose-free medium and place the cells in a hypoxia chamber for a specified duration (e.g., 8 hours).
-
Reoxygenation and Treatment:
-
Prepare fresh culture medium containing the desired concentrations of YM-244769 (e.g., 0.1, 0.3, 1 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Remove the cells from the hypoxia chamber and replace the glucose-free medium with the prepared treatment-containing medium.
-
Return the cells to a normoxic incubator (e.g., 37°C, 5% CO2) for the reoxygenation period (e.g., 16 hours).
-
-
Assessment of Cell Viability:
-
After the reoxygenation period, collect the cell culture supernatant.
-
Measure the amount of LDH released into the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells lysed with a lysis buffer).
-
Figure 2. General experimental workflow for an in vitro hypoxia/reoxygenation assay.
Concluding Remarks
This compound is a valuable pharmacological tool for the in vitro investigation of Na+/Ca2+ exchanger function, particularly the role of NCX3 in various cellular processes. When planning experiments, it is crucial to consider the specific NCX isoforms expressed in the chosen cell model and to perform dose-response studies to determine the optimal concentration for the desired biological effect while minimizing potential off-target effects. The provided protocols and data serve as a starting point for designing robust and informative in vitro studies with this potent NCX inhibitor.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing YM-244769 Dihydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with preferential activity against the NCX3 isoform.[1][2] It is a valuable pharmacological tool for investigating the role of NCX in various physiological and pathological processes, particularly in neuronal cells where NCX3 is prominently expressed.[1][2] YM-244769 has been shown to protect against hypoxia/reoxygenation-induced neuronal cell damage, highlighting its therapeutic potential.[1][2]
These application notes provide detailed protocols for the preparation, storage, and handling of YM-244769 dihydrochloride stock solutions to ensure reproducible and reliable experimental outcomes.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 443.47 g/mol | [3] |
| Solubility in DMSO | ≥ 120 mg/mL (with sonication) | [3] |
| Recommended Stock Solution Concentration | 10 mM - 50 mM in DMSO | [3] |
| Storage of Solid Powder | -20°C for up to 2 years | [3] |
| Storage of DMSO Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
| IC₅₀ for NCX1 | 68 ± 2.9 nM | [3] |
| IC₅₀ for NCX2 | 96 ± 3.5 nM | [3] |
| IC₅₀ for NCX3 | 18 ± 1.0 nM | [3] |
Note: Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened bottle to ensure maximum solubility.[3]
Mandatory Visualizations
Signaling Pathway of YM-244769 Action
Caption: Mechanism of YM-244769 action on the Na+/Ca2+ exchanger.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Equilibration: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 4.43 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of fresh, anhydrous sterile DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use sterile tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] Protect from light.
Protocol 2: Preparation of Working Solutions in Aqueous Buffers (e.g., Cell Culture Medium)
Important Considerations:
-
The solubility and stability of this compound in aqueous solutions have not been extensively reported. Therefore, it is strongly recommended to prepare fresh working solutions for each experiment.
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Methodology:
-
Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into pre-warmed sterile cell culture medium or the desired aqueous buffer to achieve the final working concentration.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (1:1000 dilution).
-
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous solutions of YM-244769.
Concluding Remarks
Proper preparation and handling of this compound stock solutions are paramount for obtaining accurate and reproducible results in research settings. By following these detailed protocols and considering the provided data, researchers can confidently utilize this potent NCX inhibitor in their studies of cellular calcium homeostasis and related signaling pathways. Always refer to the specific product datasheet for any lot-specific information.
References
Application of YM-244769 in Cardiac Myocyte Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of calcium homeostasis in cardiac myocytes.[1][2] This document provides detailed application notes and protocols for the use of YM-244769 in cardiac myocyte experiments, focusing on its mechanism of action, experimental design, and data interpretation. Contrary to some initial classifications, YM-244769's primary and well-documented mechanism of action is the inhibition of the Na+/Ca2+ exchanger, not antagonism of the Protease-Activated Receptor-1 (PAR-1).
Mechanism of Action
YM-244769 functions by blocking the exchange of sodium and calcium ions across the plasma membrane mediated by the NCX protein. It exhibits a preferential inhibition of the reverse mode of NCX, which is responsible for Ca2+ entry into the cell, a process that can be detrimental under pathological conditions such as ischemia-reperfusion injury.[3][4] The compound shows selectivity for different NCX isoforms, with a particularly high affinity for NCX3.[2][3][5]
Signaling Pathway of NCX Inhibition in Cardiac Myocytes
Caption: Signaling pathway of NCX inhibition by YM-244769 in cardiac myocytes.
Quantitative Data
The inhibitory potency of YM-244769 on NCX has been quantified in various experimental systems. The following tables summarize the key data for easy comparison.
Table 1: Inhibitory Concentration (IC50) of YM-244769 on NCX Isoforms
| NCX Isoform | IC50 (nM) | Cell System | Reference |
| NCX1 | 68 ± 2.9 | NCX1-transfected cells | [2] |
| NCX2 | 96 ± 3.5 | NCX2-transfected cells | [2] |
| NCX3 | 18 ± 1.0 | NCX3-transfected cells | [2][5] |
Table 2: Inhibitory Effect of YM-244769 on Na+/Ca2+ Exchange Current (INCX) in Guinea Pig Cardiac Ventricular Myocytes
| INCX Mode | IC50 (µM) | Experimental Condition | Reference |
| Bidirectional (outward) | ~0.1 | Whole-cell voltage clamp | [1] |
| Bidirectional (inward) | ~0.1 | Whole-cell voltage clamp | [1] |
| Unidirectional (outward - Ca2+ entry) | 0.05 | Whole-cell voltage clamp | [1] |
| Unidirectional (inward - Ca2+ exit) | >10 (only ~50% inhibition at 10 µM) | Whole-cell voltage clamp | [1] |
Experimental Protocols
Protocol 1: Electrophysiological Measurement of INCX Inhibition by YM-244769 in Isolated Cardiac Myocytes
This protocol is based on the methodology described for guinea pig ventricular myocytes and can be adapted for other cardiac myocyte preparations.[1]
1. Isolation of Cardiac Myocytes:
-
Anesthetize the animal (e.g., guinea pig) following approved institutional guidelines.
-
Perfuse the heart with a Ca2+-free Tyrode's solution containing collagenase.
-
Gently dissociate the ventricular tissue to obtain single, viable myocytes.
2. Whole-Cell Patch-Clamp Recording:
-
Place the isolated myocytes in a recording chamber on an inverted microscope.
-
Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration.
-
Record membrane currents using a patch-clamp amplifier.
3. Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 0.33 NaH2PO4, 5.5 glucose, 5.0 HEPES (pH adjusted to 7.4 with NaOH).
-
Pipette (Internal) Solution: (in mM) 130 Cs-aspartate, 20 NaCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 BAPTA (pH adjusted to 7.2 with CsOH).
4. Experimental Procedure:
-
Perfuse the myocyte with the external solution.
-
Apply voltage ramps (e.g., from +80 mV to -120 mV) to elicit the bidirectional INCX.
-
To isolate the outward (Ca2+ entry) or inward (Ca2+ exit) components, specific ion concentrations and voltage protocols can be employed.
-
After obtaining a stable baseline INCX, perfuse the cell with the external solution containing various concentrations of YM-244769 (e.g., 0.01 µM to 10 µM).
-
Record the INCX at each concentration to determine the dose-dependent inhibition.
Experimental Workflow for Electrophysiological Studies
Caption: Workflow for electrophysiological analysis of YM-244769 effects.
Protocol 2: Assessment of YM-244769's Effect on Cardiac Myocyte Hypertrophy
This protocol outlines a general approach to induce and assess cardiac myocyte hypertrophy in vitro and to evaluate the potential protective effects of YM-244769.
1. Cell Culture:
-
Isolate neonatal rat ventricular myocytes (NRVMs) or use a suitable cardiac myocyte cell line (e.g., H9c2).
-
Culture the cells in appropriate media until they are confluent and beating.
2. Induction of Hypertrophy:
-
Induce hypertrophy by treating the cells with a hypertrophic agonist such as phenylephrine (PE), angiotensin II (Ang II), or endothelin-1 (ET-1) for 24-48 hours.
3. Treatment with YM-244769:
-
Co-treat the cells with the hypertrophic agonist and various concentrations of YM-244769.
-
Include a vehicle control group and a group treated with YM-244769 alone.
4. Assessment of Hypertrophy:
-
Cell Size Measurement:
-
Fix the cells and stain for a myocyte-specific marker (e.g., α-actinin).
-
Capture images using fluorescence microscopy and measure the cell surface area using image analysis software.
-
-
Protein Synthesis:
-
Measure the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into total protein.
-
-
Gene Expression Analysis:
-
Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Logical Flow for Hypertrophy Experiment
Caption: Logical flow of a cardiac myocyte hypertrophy experiment with YM-244769.
Conclusion
YM-244769 is a valuable pharmacological tool for investigating the role of the Na+/Ca2+ exchanger in cardiac myocyte physiology and pathophysiology. Its potency and selectivity, particularly for the reverse mode of NCX, make it a suitable candidate for studying conditions associated with Ca2+ overload, such as cardiac hypertrophy and ischemia-reperfusion injury. The protocols and data presented here provide a foundation for researchers to effectively utilize YM-244769 in their cardiac myocyte experiments.
References
- 1. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of the Na+/Ca2+ Exchanger in Aberrant Intracellular Ca2+ in Cardiomyocytes of Chagas-Infected Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-244769 Dihydrochloride: A Potent Tool for Interrogating Neuronal Calcium Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of calcium homeostasis in neuronal cells. This document provides detailed application notes and experimental protocols for utilizing YM-244769 to investigate neuronal calcium signaling. Its high affinity and selectivity, particularly for the NCX3 isoform, make it an invaluable pharmacological tool for dissecting the roles of NCX in both physiological and pathological neuronal processes.
The Na+/Ca2+ exchanger is a bidirectional transporter that plays a crucial role in extruding calcium from the cytoplasm, thereby maintaining low intracellular calcium concentrations. Under conditions of cellular stress, such as ischemia, the exchanger can reverse its mode of operation, leading to a detrimental influx of calcium. YM-244769 primarily inhibits the reverse mode (Ca2+ influx) of the exchanger, making it a powerful agent for studying and mitigating calcium overload-induced neuronal damage.
Mechanism of Action
YM-244769 exerts its inhibitory effect by binding to the Na+/Ca2+ exchanger protein. It shows a preferential inhibition of the NCX3 isoform, which is predominantly expressed in the brain and skeletal muscle. The compound acts on the intracellular Na+-dependent Ca2+ uptake, effectively blocking the reverse mode of the exchanger. This mode is particularly relevant in pathological conditions like hypoxia/reoxygenation, where intracellular sodium concentration increases, driving calcium entry and subsequent excitotoxicity.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory potency of YM-244769 against different NCX isoforms.
Table 1: Inhibitory Potency (IC50) of YM-244769 on NCX Isoforms
| NCX Isoform | Cell Line | Assay | IC50 (nM) |
| NCX1 | CCL39 transfectants | 45Ca2+ uptake | 68 ± 2.9 |
| NCX2 | CCL39 transfectants | 45Ca2+ uptake | 96 ± 3.5 |
| NCX3 | CCL39 transfectants | 45Ca2+ uptake | 18 ± 1.0 |
Table 2: Effect of YM-244769 on NCX Current in SH-SY5Y Neuronal Cells
| Parameter | Condition | Value |
| Unidirectional outward NCX current (Ca2+ entry mode) | Inhibition | IC50 = 50 nM |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.
Experimental Protocols
Protocol 1: Assessment of NCX Activity using 45Ca2+ Uptake Assay
This protocol is designed to measure the inhibitory effect of YM-244769 on the reverse mode of the Na+/Ca2+ exchanger in cultured neuronal cells (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
Na+-free buffer (in mM): 140 KCl, 5 MgCl2, 10 HEPES, pH 7.4
-
Uptake buffer: Na+-free buffer containing 1 mM CaCl2 and 1 µCi/ml 45CaCl2
-
This compound stock solution (in DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS in 24-well plates until confluent.
-
Preparation of Cells:
-
Wash the cells twice with PBS.
-
Pre-incubate the cells in Na+-free buffer for 10 minutes at 37°C to load the cells with Na+ via the Na+/K+ ATPase pump inhibition.
-
-
Inhibitor Treatment:
-
Aspirate the Na+-free buffer.
-
Add Na+-free buffer containing various concentrations of YM-244769 (e.g., 1 nM to 1 µM) or vehicle (DMSO) to the wells.
-
Incubate for 10 minutes at 37°C.
-
-
45Ca2+ Uptake:
-
Initiate the uptake by adding the Uptake buffer containing 45CaCl2 and the respective concentrations of YM-244769.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake buffer.
-
Wash the cells three times with ice-cold Na+-free buffer containing 2 mM EGTA to remove extracellular 45Ca2+.
-
-
Measurement:
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 45Ca2+ uptake for each concentration of YM-244769 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Neuroprotection Assay against Hypoxia/Reoxygenation-Induced Cell Damage
This protocol assesses the neuroprotective effect of YM-244769 against cell death induced by oxygen-glucose deprivation followed by reoxygenation in SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
DMEM with 10% FBS
-
Glucose-free DMEM
-
Hypoxia chamber (e.g., with 95% N2, 5% CO2)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Culture: Seed SH-SY5Y cells in 96-well plates and grow to 80-90% confluency.
-
Pre-treatment with YM-244769:
-
Replace the culture medium with fresh medium containing various concentrations of YM-244769 (e.g., 10 nM to 1 µM) or vehicle.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Hypoxia (Oxygen-Glucose Deprivation - OGD):
-
Wash the cells with glucose-free DMEM.
-
Replace the medium with glucose-free DMEM (pre-equilibrated with hypoxic gas).
-
Place the plates in a hypoxia chamber for a predetermined duration (e.g., 4-6 hours).
-
-
Reoxygenation:
-
Remove the plates from the hypoxia chamber.
-
Replace the glucose-free medium with regular DMEM containing 10% FBS and the respective concentrations of YM-244769.
-
Return the plates to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
-
Assessment of Cell Viability:
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
-
LDH Assay:
-
Collect the culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions to measure the release of LDH into the medium.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability (MTT assay) or cytotoxicity (LDH assay) for each treatment group relative to the control groups (normoxia and hypoxia/reoxygenation without treatment).
-
Evaluate the dose-dependent neuroprotective effect of YM-244769.
-
Protocol 3: Intracellular Calcium Imaging
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli and the effect of YM-244769.
Materials:
-
SH-SY5Y cells cultured on glass coverslips
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127
-
This compound
-
Fluorescence microscopy system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Preparation and Dye Loading:
-
Wash the cells on coverslips twice with HBSS.
-
Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
-
Experimental Manipulation:
-
To induce a calcium response, stimulate the cells with an appropriate agonist (e.g., a neurotransmitter or a depolarizing agent like high KCl).
-
To investigate the effect of YM-244769, pre-incubate the cells with the desired concentration of the inhibitor for a sufficient period before and during the stimulation.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in [Ca2+]i.
-
Compare the calcium responses in the presence and absence of YM-244769 to determine its effect on calcium signaling.
-
Conclusion
This compound is a powerful and selective tool for investigating the role of the Na+/Ca2+ exchanger in neuronal calcium signaling. The protocols provided here offer a framework for utilizing this compound to study its inhibitory effects on NCX activity and its potential as a neuroprotective agent. Researchers can adapt these methods to their specific experimental needs to further elucidate the intricate mechanisms of calcium homeostasis in the nervous system.
In Vivo Administration of YM-244769 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for research purposes only. The information provided is based on available scientific literature. To date, specific protocols for the in vivo administration of YM-244769 in mouse models have not been detailed in published research. Therefore, the in vivo protocol presented here is a generalized guideline based on common practices for novel small molecule administration in mice and data from related compounds. Researchers should conduct thorough dose-ranging and toxicity studies before commencing efficacy experiments.
Introduction to YM-244769
YM-244769, with the chemical name N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide, is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] The NCX is a transmembrane protein crucial for maintaining calcium homeostasis in cells.[3][4][5] It operates in two modes: a forward mode that extrudes Ca2+ from the cell and a reverse mode that allows Ca2+ to enter.[4][5] YM-244769 exhibits a preference for inhibiting the NCX3 isoform, making it a valuable tool for studying the specific roles of this isoform in various physiological and pathological processes.[1]
Signaling Pathway of Na+/Ca2+ Exchanger (NCX)
The Na+/Ca2+ exchanger is a key regulator of intracellular calcium levels. Its bidirectional activity is influenced by the electrochemical gradients of Na+ and Ca2+ across the plasma membrane. Under normal physiological conditions, it primarily functions in the forward mode to extrude excess calcium. However, in pathological states such as ischemia, increased intracellular Na+ can cause the exchanger to operate in reverse, leading to a detrimental influx of calcium. YM-244769 and other benzyloxyphenyl derivatives are thought to preferentially inhibit this reverse mode of operation.[4]
Caption: Na+/Ca2+ Exchanger (NCX) mechanism and inhibition by YM-244769.
Quantitative Data
While in vivo data for YM-244769 in mice is not available in the reviewed literature, extensive in vitro characterization provides valuable information on its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of YM-244769
| Parameter | NCX1 | NCX2 | NCX3 | Reference |
| IC50 (nM) | 68 ± 2.9 | 96 ± 3.5 | 18 ± 1.0 | [1] |
Table 2: In Vivo Data for Other NCX Inhibitors (for reference)
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| ORM-10962 | Guinea Pig | 0.3 mg/kg | Intravenous | Delayed onset of ouabain-induced arrhythmias | [6][7] |
| SEA0400 | Rat | 1 µM (in perfused heart) | Langendorff perfusion | Increased cell shortening and Ca2+ transient amplitude | [8] |
Experimental Protocols
In Vitro NCX Inhibition Assay (Based on published methods)
This protocol outlines a general method for assessing the inhibitory activity of YM-244769 on NCX isoforms expressed in a suitable cell line.
Materials:
-
Cell line stably expressing NCX1, NCX2, or NCX3 (e.g., CCL39 fibroblasts)
-
YM-244769 stock solution (in DMSO)
-
Cell culture medium and reagents
-
Assay buffer (e.g., HEPES-buffered saline)
-
45Ca2+ radioisotope
-
Scintillation counter
Procedure:
-
Culture the NCX-expressing cells to confluence in appropriate multi-well plates.
-
Prepare a range of concentrations of YM-244769 by diluting the stock solution in the assay buffer.
-
Wash the cells with the assay buffer.
-
To induce the reverse mode of NCX, preload the cells with Na+ by incubating them in a high-Na+ buffer.
-
Initiate the 45Ca2+ uptake by adding the assay buffer containing 45Ca2+ and the desired concentration of YM-244769.
-
After a short incubation period (e.g., 30 seconds to 1 minute), terminate the uptake by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl3-containing buffer).
-
Lyse the cells and measure the incorporated 45Ca2+ using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of YM-244769 and determine the IC50 value.
Proposed In Vivo Administration Protocol for YM-244769 in Mouse Models (Generalized)
This hypothetical protocol provides a starting point for the in vivo evaluation of YM-244769 in mice. It is imperative to conduct preliminary dose-finding and toxicology studies.
Objective: To assess the in vivo effects of YM-244769 in a relevant mouse model (e.g., a model of cerebral ischemia or cardiac arrhythmia).
Animals:
-
Appropriate mouse strain for the disease model (e.g., C57BL/6 for many models).
-
Age and sex-matched animals.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
YM-244769
-
Vehicle for solubilization (e.g., DMSO, polyethylene glycol, saline). The final concentration of organic solvents should be minimized and tested for toxicity.
-
Administration equipment (e.g., gavage needles, syringes).
Experimental Workflow:
Caption: A generalized workflow for in vivo studies of YM-244769 in mice.
Procedure:
-
Dose Preparation:
-
Based on in vitro potency and data from similar compounds, a starting dose range could be explored (e.g., 0.1 - 10 mg/kg).
-
Dissolve YM-244769 in a suitable vehicle. Ensure complete solubilization. Prepare a fresh solution for each experiment.
-
-
Administration Route:
-
Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes for initial studies of small molecules. The choice may depend on the compound's oral bioavailability, which has been suggested to be favorable for YM-244769 derivatives.
-
-
Dose-Finding and Toxicity Study (Crucial First Step):
-
Administer a single dose of YM-244769 at several escalating concentrations to different groups of mice.
-
Monitor the animals closely for signs of toxicity (e.g., weight loss, changes in behavior, mortality) for at least 7-14 days.
-
Determine the Maximum Tolerated Dose (MTD).
-
-
Pharmacokinetic (PK) Study:
-
Administer a single, non-toxic dose of YM-244769.
-
Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration.
-
Analyze plasma concentrations of YM-244769 using a validated analytical method (e.g., LC-MS/MS) to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
-
Efficacy Study:
-
Induce the disease model in mice.
-
Administer YM-244769 at one or more doses below the MTD, at a frequency determined by the PK data.
-
Include a vehicle control group and potentially a positive control group (a compound with known efficacy in the model).
-
Monitor disease progression and relevant endpoints throughout the study.
-
At the study endpoint, collect tissues for histological and/or biochemical analysis.
-
Conclusion
YM-244769 is a promising pharmacological tool for investigating the role of NCX3. While detailed in vivo protocols in mice are currently lacking in the scientific literature, the provided in vitro data and the generalized in vivo framework offer a solid foundation for researchers to design and conduct their own studies. It is critical to perform careful dose-finding and pharmacokinetic evaluations to ensure the generation of reliable and reproducible in vivo data.
References
- 1. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential therapeutic effects of Na+/Ca2+ exchanger inhibition in cardiac diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]
- 7. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing YM-244769 Efficacy in Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
YM-244769 is a potent and selective small molecule inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis.[1][2][3][4] Scientific literature has extensively characterized YM-244769 as an NCX inhibitor, with a preferential inhibitory action on the NCX3 isoform.[1][2][4] These application notes provide detailed protocols for assessing the efficacy of YM-244769 in cell culture, focusing on its established mechanism of action as an NCX inhibitor. The protocols outlined below will enable researchers to evaluate its effects on intracellular calcium levels, cell viability under stress conditions, and potential cytotoxic effects.
Mechanism of Action of YM-244769
YM-244769 primarily functions by inhibiting the efflux of Ca2+ from the cytoplasm via the Na+/Ca2+ exchanger. This exchanger typically operates in two modes: a forward mode (Ca2+ efflux) and a reverse mode (Ca2+ influx). YM-244769 has been shown to be more potent in inhibiting the reverse mode (Ca2+ entry) of NCX.[2][3] Its selectivity for NCX3 makes it a valuable tool for studying the specific roles of this isoform in various cellular processes and disease models.
Signaling Pathway of NCX Inhibition by YM-244769
Caption: YM-244769 inhibits the Na+/Ca2+ exchanger, leading to altered intracellular calcium levels and downstream cellular effects.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of YM-244769 on different NCX isoforms.
| Isoform | Assay Condition | IC50 Value | Reference |
| NCX1 | 45Ca2+ uptake | 68 ± 2.9 nM | [1] |
| NCX2 | 45Ca2+ uptake | 96 ± 3.5 nM | [1] |
| NCX3 | 45Ca2+ uptake | 18 ± 1.0 nM | [1][2][4] |
| NCX (outward current) | Electrophysiology (guinea pig cardiac myocytes) | 50 nM | [3] |
| NCX (bidirectional) | Electrophysiology (guinea pig cardiac myocytes) | ~100 nM | [3] |
Experimental Protocols
Protocol 1: Assessment of NCX Inhibition using Calcium Imaging
This protocol details the measurement of changes in intracellular calcium concentration ([Ca2+]i) following treatment with YM-244769.
Workflow for Calcium Imaging Assay
Caption: A stepwise workflow for assessing NCX inhibition using fluorescent calcium indicators.
Materials:
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Cells expressing the NCX isoform of interest (e.g., SH-SY5Y cells for NCX1 and NCX3, or transfected cell lines).[2][4]
-
Cell culture medium and supplements.
-
YM-244769 stock solution (dissolved in DMSO).
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer.
-
Agent to induce Ca2+ influx (e.g., ionomycin, high potassium solution).
-
Fluorescence microscope or plate reader with appropriate filters.
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or 96-well black-walled plates suitable for fluorescence imaging. Allow cells to adhere and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye. For example, for Fluo-4 AM, a final concentration of 1-5 µM is typically used.
-
Add a small amount of Pluronic F-127 (e.g., 0.02%) to the loading buffer to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: After incubation, wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Add fresh HBSS to the cells and measure the baseline fluorescence intensity for 2-5 minutes.
-
YM-244769 Treatment: Add YM-244769 at the desired final concentrations to the cells. It is recommended to perform a dose-response curve (e.g., 1 nM to 10 µM). Incubate for 10-15 minutes.
-
Stimulation: Induce a calcium influx. The method will depend on the experimental question. To study the reverse mode of NCX, you can replace the extracellular Na+ with another cation (e.g., Li+ or NMDG+) to drive Ca2+ entry.
-
Data Acquisition: Continuously record the fluorescence intensity before, during, and after the addition of YM-244769 and the stimulus.
-
Data Analysis:
-
Normalize the fluorescence data to the baseline.
-
Calculate the peak fluorescence intensity or the area under the curve for each concentration of YM-244769.
-
Plot the response against the logarithm of the YM-244769 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay under Hypoxia/Reoxygenation
This protocol is designed to assess the protective effects of YM-244769 against cell death induced by hypoxic stress, a condition where NCX activity is often implicated.[2][4]
Materials:
-
Cell culture medium.
-
YM-244769.
-
Hypoxia chamber or incubator capable of regulating O2 levels.
-
Cell viability assay kit (e.g., MTT, MTS, or a kit measuring ATP levels like CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overconfluency during the experiment.
-
YM-244769 Pre-treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of YM-244769 or vehicle (DMSO). Incubate for 1-2 hours.
-
Hypoxia Induction: Place the plate in a hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2) for a duration known to induce cell stress in your model (e.g., 6-24 hours).
-
Reoxygenation: After the hypoxic period, return the plate to a normoxic incubator (standard cell culture conditions) for a period of reoxygenation (e.g., 12-24 hours).
-
Cell Viability Assessment: Following reoxygenation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the viability data to the normoxic control group.
-
Compare the viability of cells treated with YM-244769 to the vehicle-treated hypoxic group to determine the protective effect.
-
Protocol 3: Cytotoxicity Assay
This protocol determines the potential toxic effects of YM-244769 on cells under normal culture conditions.
Materials:
-
Cell line(s) of interest.
-
Cell culture medium.
-
YM-244769.
-
Cytotoxicity assay kit (e.g., LDH release assay, or a viability assay as a proxy).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of YM-244769 (e.g., from nanomolar to high micromolar) for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Cytotoxicity Measurement:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. Collect the supernatant and proceed according to the LDH assay kit protocol.
-
Viability Assay: Alternatively, assess cell viability using assays like MTT or MTS. A decrease in viability indicates cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of YM-244769 relative to the positive control.
-
Determine the CC50 (50% cytotoxic concentration) if a dose-dependent effect is observed. In some cell lines, such as certain melanoma cells, YM-244769 has been shown to have no significant effect on cell viability at concentrations up to 100 µM.[5]
-
General Protocols for Assessing PAR2 Antagonist Efficacy
While YM-244769 is an NCX inhibitor, the following are general protocols for assessing the efficacy of a putative Protease-Activated Receptor 2 (PAR2) antagonist in cell culture.
Protocol A: PAR2-Mediated Calcium Mobilization Assay
PAR2 is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium.[6][7]
Workflow for PAR2 Calcium Mobilization Assay
Caption: Workflow for evaluating a PAR2 antagonist by measuring inhibition of agonist-induced calcium release.
Procedure:
-
Cell Culture and Dye Loading: Follow steps 1-3 from Protocol 1, using a cell line that endogenously expresses PAR2 or is engineered to do so.
-
Antagonist Pre-incubation: Add the putative PAR2 antagonist at various concentrations to the cells and incubate for a short period (e.g., 2-15 minutes).
-
Agonist Stimulation: Add a known PAR2 agonist, such as Trypsin or a synthetic peptide agonist like SLIGKV-NH2, to stimulate the receptor.
-
Data Acquisition and Analysis: Record the calcium response and analyze the data to determine the inhibitory effect of the antagonist and calculate its IC50.
Protocol B: PAR2-Mediated Cytokine Release Assay
Activation of PAR2 can lead to the release of pro-inflammatory cytokines like IL-6 and IL-8.[8][9]
Procedure:
-
Cell Seeding: Seed PAR2-expressing cells in a 24- or 48-well plate.
-
Antagonist Pre-treatment: Pre-treat the cells with the PAR2 antagonist for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with a PAR2 agonist for a suitable time to induce cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of the cytokine of interest (e.g., IL-8) in the supernatant using an ELISA kit.
-
Data Analysis: Compare the cytokine levels in antagonist-treated wells to those treated with the agonist alone to determine the inhibitory effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressing Effect of Na+/Ca2+ Exchanger (NCX) Inhibitors on the Growth of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathway-selective antagonism of proteinase activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing YM-244769 Dihydrochloride Working Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the working concentration of YM-244769 dihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] It functions by blocking the exchange of sodium and calcium ions across the cell membrane. Notably, it preferentially inhibits the reverse mode of the exchanger, which is responsible for calcium entry into the cell.[3][4]
Q2: Does YM-244769 show selectivity for specific NCX isoforms?
Yes, YM-244769 exhibits preferential inhibition of the NCX3 isoform.[3][4][5] Its inhibitory potency is approximately four to five times greater for NCX3 compared to NCX1 and NCX2.[3]
Q3: What is a typical starting concentration for in vitro experiments?
Based on published data, a starting concentration in the range of 10 nM to 1 µM is recommended for most in vitro cell-based assays. The optimal concentration will depend on the specific cell type, the NCX isoform(s) expressed, and the experimental endpoint. For instance, in studies protecting against hypoxia/reoxygenation-induced cell damage in SH-SY5Y cells, concentrations of 0.3 µM and 1 µM have been shown to be effective.[1]
Q4: How should I dissolve this compound?
This compound is soluble in aqueous solutions. For a stock solution, dissolving it in water or a buffer such as PBS is recommended. One protocol suggests that a clear solution of at least 2.08 mg/mL (4.03 mM) can be achieved.[6] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.[1]
Q5: Are there any known off-target effects I should be aware of?
While YM-244769 is considered a fairly specific blocker of NCX, as with any pharmacological inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations.[4] It is always advisable to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect at the initial working concentration. | - Concentration too low: The chosen concentration may be insufficient to inhibit the target NCX isoform in your specific cell type. - Low NCX expression: The cell line may have low or no expression of the target NCX isoform. - Drug degradation: Improper storage or handling of the compound may have led to its degradation. | - Perform a dose-response curve to determine the optimal concentration for your experimental system. - Verify the expression of NCX isoforms (NCX1, NCX2, NCX3) in your cell line using techniques like Western blotting or qPCR. - Ensure the compound is stored as recommended by the manufacturer and prepare fresh stock solutions. |
| High cell toxicity or unexpected off-target effects. | - Concentration too high: The working concentration may be in a toxic range for your cells. - Solvent toxicity: If using a solvent like DMSO, the final concentration of the solvent in the culture medium might be too high. | - Lower the working concentration and perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration. - Ensure the final solvent concentration is well below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). |
| Inconsistent results between experiments. | - Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect the response to the inhibitor. - Inconsistent drug preparation: Variations in the preparation of stock and working solutions. | - Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. - Prepare fresh stock solutions regularly and use precise dilution methods. |
Quantitative Data Summary
The following tables summarize the inhibitory potency of YM-244769 across different NCX isoforms and its effective concentrations in various experimental settings.
Table 1: Inhibitory Potency (IC50) of YM-244769 on NCX Isoforms
| NCX Isoform | IC50 (nM) | Experimental System |
| NCX1 | 68 ± 2.9 | CCL39 cells transfected with NCX1[1][3] |
| NCX2 | 96 ± 3.5 | CCL39 cells transfected with NCX2[1][3] |
| NCX3 | 18 ± 1.0 | CCL39 cells transfected with NCX3[1][3][5] |
| Unidirectional Outward NCX Current (Ca2+ entry mode) | 50 | Guinea pig cardiac ventricular myocytes[1][7] |
| Bidirectional Outward and Inward NCX Current | ~100 | Guinea pig cardiac ventricular myocytes[1][7] |
Table 2: Effective Concentrations of YM-244769 in In Vitro Studies
| Cell Line | Concentration | Experimental Context | Outcome |
| SH-SY5Y | 0.3 µM, 1 µM | Protection against hypoxia/reoxygenation-induced LDH release[1] | Significant attenuation of cell damage.[1] |
| LLC-PK1 | 1 µM | Protection against hypoxia/reoxygenation-induced LDH release[1] | Potent protection against renal cell damage.[3] |
| MO3.13 | 100 nM | Inhibition of BED washout-induced Ca2+ rise[8] | Significant prevention of Ca2+ increase.[8] |
Experimental Protocols
Protocol 1: Determination of IC50 using 45Ca2+ Uptake Assay in Transfected Cells
This protocol describes the methodology to determine the inhibitory potency of YM-244769 on different NCX isoforms.
-
Cell Culture: Culture CCL39 fibroblasts stably transfected with either NCX1, NCX2, or NCX3 in appropriate growth medium.
-
Cell Plating: Seed the cells in 24-well plates and grow to confluence.
-
Sodium Loading: To induce the reverse mode of the NCX, load the cells with Na+ by incubating them in a high-Na+ buffer.
-
Initiation of Ca2+ Uptake: Remove the Na+-loading buffer and add an uptake buffer containing 45Ca2+ and varying concentrations of YM-244769 (e.g., 0.003 µM to 1 µM).
-
Termination of Uptake: After a short incubation period (e.g., 10 seconds), stop the uptake by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl3 solution).
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated 45Ca2+ using a liquid scintillation counter.
-
Data Analysis: Plot the 45Ca2+ uptake against the concentration of YM-244769 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
This protocol outlines a method to assess the protective effects of YM-244769 against hypoxia/reoxygenation-induced cell injury.
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium.
-
Hypoxia Induction: Place the cells in a hypoxic chamber with a low oxygen concentration (e.g., <1% O2) for a defined period (e.g., 8 hours).
-
Reoxygenation and Treatment: Return the cells to normoxic conditions and treat with different concentrations of YM-244769 (e.g., 0.3 µM and 1 µM).
-
Assessment of Cell Viability: After a further incubation period (e.g., 16 hours), assess cell viability using a lactate dehydrogenase (LDH) release assay. Measure the LDH activity in the culture medium and in cell lysates.
-
Data Analysis: Calculate the percentage of LDH release as an indicator of cell death. Compare the LDH release in YM-244769-treated cells to that in untreated control cells.
Visualizations
Caption: Signaling pathway of YM-244769 action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YM 244769 hydrochloride - Immunomart [immunomart.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Na+/Ca2+交换抑制剂 | MCE [medchemexpress.cn]
- 7. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unina.it [iris.unina.it]
Technical Support Center: YM-244769 Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM-244769 dihydrochloride. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). It preferentially inhibits the reverse mode of the exchanger, where Ca2+ ions enter the cell and Na+ ions exit. This compound shows a higher selectivity for the NCX3 isoform.[1][2] The inhibition of NCX makes YM-244769 a valuable tool for studying calcium homeostasis and its role in various physiological and pathological processes, including neuroprotection.[1][2][3]
Q2: What are the reported solubility characteristics of this compound?
A2: this compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO). Several suppliers report its solubility in DMSO to be between 10 mM and 100 mM.[4][5]
Q3: What is the recommended storage condition for this compound?
A3: As a powder, it is recommended to store this compound desiccated at room temperature.[4] Stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Dissolution Issues
Q4: I am having trouble dissolving this compound directly in my aqueous experimental buffer. What should I do?
A4: Direct dissolution in aqueous buffers is not recommended due to the compound's low aqueous solubility. The standard and most effective method is to first prepare a concentrated stock solution in an organic solvent, such as DMSO.
Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A5: This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Here are several strategies to mitigate this:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to your final aqueous volume, perform one or more intermediate dilutions in your aqueous buffer. This gradual change in solvent polarity can help maintain solubility.
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experiment (ideally below 0.5%) that your cells or assay can tolerate.[6] A control group with the same DMSO concentration should always be included in your experiments.
-
Sonication: After dilution, briefly sonicate the solution to help disperse any microscopic precipitates and improve solubility.
-
pH Adjustment: The hydrochloride salt form of a compound suggests that its solubility might be pH-dependent. Experimenting with slightly acidic buffers (if compatible with your experimental system) may improve solubility.
-
Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent (e.g., PEG400) to the aqueous buffer can enhance the solubility of hydrophobic compounds. However, their compatibility with your specific assay must be validated.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 516.39 g/mol | [4][6] |
| Solubility in DMSO | 10 mM - 100 mM | [4][5] |
| IC50 for NCX1 | 68 nM | [2][4] |
| IC50 for NCX2 | 96 nM | [4] |
| IC50 for NCX3 | 18 nM | [2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM stock solution, weigh out 5.16 mg of this compound (MW: 516.39 g/mol ) and dissolve it in 1 mL of anhydrous DMSO.
-
Procedure: a. Aliquot the required amount of this compound into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution for 1-2 minutes to facilitate dissolution. d. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure the compound is fully dissolved. e. Aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Materials: 10 mM this compound in DMSO, sterile cell culture medium.
-
Objective: To prepare a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Procedure: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM DMSO stock solution to 99 µL of sterile cell culture medium. This results in a 100 µM solution with 1% DMSO. b. Vortex the intermediate dilution gently. c. Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. This yields a final concentration of 10 µM this compound with a DMSO concentration of 0.1%.
-
Note: Always prepare fresh working solutions for each experiment. Include a vehicle control in your experiments containing the same final concentration of DMSO (in this case, 0.1%).
Visualizations
Caption: Signaling pathway of the Na+/Ca2+ exchanger and its inhibition by YM-244769.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cardiac Na+-Ca2+ Exchanger: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [Na+/Ca+ exchange: structure, mechanism, regulation and function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
unexpected off-target effects of YM-244769
Welcome to the technical support center for YM-244769. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing YM-244769 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address potential issues and clarify the compound's mechanism of action.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments with YM-244769.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Unexpectedly high cell viability or lack of efficacy in a neuroprotection assay. | The protective effects of YM-244769 are most prominent against insults that trigger the reverse (Ca2+ entry) mode of the Na+/Ca2+ exchanger (NCX), such as hypoxia/reoxygenation.[1][2] The compound is less effective at inhibiting the forward (Ca2+ exit) mode.[1][3] Additionally, the cell line used may not express the highly sensitive NCX3 isoform.[1][3] | 1. Verify the experimental model: Confirm that your experimental conditions (e.g., ischemia-reperfusion model) are known to induce reverse mode NCX activity. 2. Profile NCX isoform expression: Use qPCR or Western blotting to determine the relative expression levels of NCX1, NCX2, and NCX3 in your cell line. YM-244769 is significantly more potent against NCX3.[1][3] 3. Optimize YM-244769 concentration: While potent, the optimal concentration can vary between cell lines. Perform a dose-response curve to determine the effective concentration for your specific system. |
| 2. Inconsistent results in cardiac myocyte experiments. | The inhibitory effect of YM-244769 on NCX1 in cardiac myocytes is dependent on the intracellular Na+ concentration ([Na+]i).[4] Higher [Na+]i enhances the inhibitory activity of the compound on the Ca2+ entry mode.[4] | 1. Control for intracellular Na+ levels: If possible, measure or control the intracellular Na+ concentration in your experimental preparation. 2. Standardize experimental conditions: Ensure consistent timing of compound addition and electrophysiological recordings to minimize variability in [Na+]i. |
| 3. Observed cytotoxicity in a cell line where NCX inhibition is not expected to be toxic. | While YM-244769 is reported to be highly selective for NCX, off-target effects, although not widely documented, cannot be entirely ruled out at higher concentrations.[3] Alternatively, the observed toxicity may be an indirect consequence of altering Ca2+ homeostasis in a sensitive cell line. | 1. Perform a thorough dose-response analysis: Determine the IC50 for cytotoxicity and compare it to the IC50 for NCX inhibition in your system. A large discrepancy may suggest off-target effects. 2. Use a negative control cell line: Test the compound on a cell line that does not express NCX to assess off-target cytotoxicity. 3. Rescue experiment: If the toxicity is hypothesized to be due to on-target NCX inhibition, attempt to rescue the phenotype by manipulating intracellular Ca2+ levels through other means. |
| 4. YM-244769 does not affect melanoma cell viability. | Studies have shown that YM-244769, which selectively blocks the reverse mode of NCX, does not affect melanoma cell viability.[5] In contrast, NCX inhibitors that block the forward mode have been shown to induce cytotoxicity in these cells.[5] | 1. Re-evaluate the therapeutic hypothesis: In the context of melanoma, targeting the reverse mode of NCX with YM-244769 may not be an effective strategy.[5] 2. Consider alternative NCX inhibitors: If the goal is to induce cytotoxicity in melanoma cells via NCX inhibition, consider using inhibitors that block the forward mode of operation.[5] |
Frequently Asked Questions (FAQs)
General
What is YM-244769?
YM-244769 is a potent, selective, and orally active small molecule inhibitor of the Na+/Ca2+ exchanger (NCX).[3][6] It exhibits a preferential inhibitory activity towards the NCX3 isoform.[1][3]
What is the primary mechanism of action of YM-244769?
YM-244769 primarily acts by inhibiting the reverse (Ca2+ entry) mode of the Na+/Ca2+ exchanger.[3][6] Its inhibitory potency is dependent on the intracellular Na+ concentration.[4]
Selectivity and Off-Target Effects
How selective is YM-244769 for different NCX isoforms?
YM-244769 is most potent against NCX3, followed by NCX1 and NCX2.[3]
Inhibitory Activity of YM-244769 on NCX Isoforms
| Isoform | IC50 (nM) for 45Ca2+ Uptake |
| NCX1 | 68 ± 2.9 |
| NCX2 | 96 ± 3.5 |
| NCX3 | 18 ± 1.0 |
| Data from Iwamoto T, Kita S. (2006) Mol Pharmacol.[3] |
Does YM-244769 have any known off-target effects?
YM-244769 has been shown to be highly selective for NCX. One study reported that at concentrations up to 3 µM, it did not significantly affect other ion transporters and channels, including the K+-dependent Na+/Ca2+ exchanger (NCKX2), Na+/H+ exchanger, Na+,K+-ATPase, sarcolemmal or sarcoplasmic reticulum Ca2+-ATPases, or L-type Ca2+ channels.[3] However, as with any small molecule inhibitor, the possibility of uncharacterized off-target effects at higher concentrations should be considered.
Experimental Use
What are the recommended solvent and storage conditions for YM-244769?
YM-244769 is typically dissolved in DMSO for in vitro experiments. For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in DMSO at -80°C.
What are some key considerations for designing an experiment with YM-244769?
-
NCX Isoform Expression: The expression profile of NCX isoforms in your experimental system is critical for interpreting the effects of YM-244769.
-
Mode of NCX Operation: The compound is most effective against the reverse mode of NCX. Ensure your experimental conditions favor this mode if that is the intended target.
-
Intracellular Na+ Concentration: Be aware that the inhibitory potency of YM-244769 can be influenced by intracellular Na+ levels.[4]
Experimental Protocols
45Ca2+ Uptake Assay for NCX Activity
This protocol is adapted from studies characterizing the inhibitory effects of YM-244769 on NCX isoforms.[3]
-
Cell Culture: Culture cells stably expressing the NCX isoform of interest in appropriate media.
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Na+ Loading: To induce the reverse mode of NCX, preload the cells with Na+ by incubating them in a high-Na+ buffer.
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Initiation of Ca2+ Uptake: Remove the Na+-loading buffer and add a buffer containing 45Ca2+ and varying concentrations of YM-244769.
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Termination of Uptake: After a short incubation period (e.g., 10 seconds), stop the reaction by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl3 solution).
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Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated 45Ca2+ using a scintillation counter.
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Data Analysis: Calculate the rate of 45Ca2+ uptake and determine the IC50 value for YM-244769.
Cell Viability Assay (MTT Assay)
This is a general protocol to assess the cytotoxic effects of YM-244769.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of YM-244769 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
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Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity if applicable.
Visualizations
Caption: Mechanism of YM-244769 action on the reverse mode of NCX.
Caption: Troubleshooting workflow for unexpected results with YM-244769.
References
- 1. researchgate.net [researchgate.net]
- 2. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressing Effect of Na+/Ca2+ Exchanger (NCX) Inhibitors on the Growth of Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
improving YM-244769 stability in experimental buffer
Welcome to the technical support center for YM-244769. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of YM-244769 in experimental buffers and to offer troubleshooting advice for common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is YM-244769 and what is its mechanism of action?
YM-244769 is a potent and selective small molecule inhibitor of the Na+/Ca2+ exchanger (NCX), with a particular preference for the NCX3 isoform. It primarily inhibits the "reverse" or Ca2+ entry mode of the exchanger, which is implicated in cellular damage under pathological conditions such as ischemia. This makes YM-244769 a valuable tool for studying the role of NCX in calcium homeostasis and a potential neuroprotective agent.
Q2: What are the primary stability concerns when working with YM-244769 in aqueous buffers?
Based on the chemical structure of YM-244769, which contains a benzyloxyphenyl ether, a nicotinamide, and an aminobenzyl group, the primary stability concerns in aqueous buffers are:
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Hydrolysis: The nicotinamide and ether linkages may be susceptible to hydrolysis, particularly under acidic or basic pH conditions.
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Oxidation: The aminobenzyl moiety can be prone to oxidation, which may be accelerated by exposure to air, light, or the presence of metal ions in the buffer.
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Precipitation: YM-244769 has low aqueous solubility. Preparation of working solutions from a DMSO stock can lead to precipitation if the final DMSO concentration is too low or if the buffer conditions are not optimal.
Q3: What are the recommended storage conditions for YM-244769 stock solutions?
Stock solutions of YM-244769 are typically prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. To ensure stability, it is recommended to:
-
Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Protect the stock solution from light.
-
When preparing working solutions, dilute the DMSO stock into the experimental buffer immediately before use.
Q4: My YM-244769 solution appears to be precipitating in my experimental buffer. What can I do?
Precipitation is a common issue due to the low aqueous solubility of YM-244769. Here are some troubleshooting steps:
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Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated and can help maintain solubility. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Prepare fresh working solutions: Do not store diluted aqueous solutions of YM-244769 for extended periods. Prepare them fresh for each experiment.
-
Gentle warming and sonication: If precipitation occurs upon dilution, gentle warming (to no more than 37°C) and brief sonication may help to redissolve the compound. However, be cautious as excessive heat can accelerate degradation.
-
Consider the buffer composition: High salt concentrations or certain buffer components might decrease the solubility of YM-244769. If possible, test the solubility in different buffers.
Troubleshooting Guides
Issue 1: Loss of YM-244769 Activity in Cell-Based Assays
-
Possible Cause 1: Degradation in Buffer.
-
Solution: Prepare fresh working solutions of YM-244769 for each experiment. Avoid prolonged incubation in aqueous buffers, especially at 37°C. If the experimental design requires long incubation times, consider replenishing the compound at intermediate time points.
-
-
Possible Cause 2: Adsorption to Plastics.
-
Solution: Use low-protein-binding microplates and pipette tips to minimize the loss of the compound due to adsorption to plastic surfaces.
-
-
Possible Cause 3: Inaccurate Pipetting of Stock Solution.
-
Solution: Ensure accurate and thorough mixing of the DMSO stock solution before dilution. Use calibrated pipettes for all dilutions.
-
Issue 2: Inconsistent Results Between Experiments
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Possible Cause 1: Variability in Solution Preparation.
-
Solution: Standardize the protocol for preparing YM-244769 working solutions, including the final DMSO concentration and the method of dilution.
-
-
Possible Cause 2: Freeze-Thaw Cycles of Stock Solution.
-
Solution: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freezing and thawing, which can lead to degradation and precipitation.
-
-
Possible Cause 3: Lot-to-Lot Variability of YM-244769.
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Solution: If you suspect lot-to-lot variability, it is advisable to test the activity of each new batch before use in critical experiments.
-
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies for YM-244769 in Experimental Buffers
| Potential Issue | Chemical Moiety | Contributing Factors | Recommended Mitigation Strategies |
| Hydrolysis | Nicotinamide, Ether Linkage | Extreme pH (acidic or basic), elevated temperature | Use buffers with a pH range of 6.0-8.0. Prepare fresh solutions. Avoid prolonged storage at 37°C. |
| Oxidation | Aminobenzyl Group | Exposure to oxygen, light, presence of metal ions | Prepare solutions in degassed buffers. Use amber-colored tubes or wrap tubes in foil. Consider adding a chelating agent like EDTA to the buffer. |
| Precipitation | Entire Molecule | Low aqueous solubility, low final DMSO concentration | Maintain a final DMSO concentration of at least 0.1%. Prepare working solutions immediately before use. Gentle warming and sonication can be attempted. |
Experimental Protocols
Protocol 1: Preparation of YM-244769 Working Solution
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Prepare Stock Solution: Dissolve YM-244769 powder in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot and Store: Dispense the 10 mM stock solution into small, single-use aliquots in amber-colored microcentrifuge tubes. Store at -20°C or -80°C.
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Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
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Serial Dilution (if necessary): Perform any intermediate dilutions in DMSO.
-
Final Dilution: Directly before adding to the experimental system (e.g., cell culture media), dilute the appropriate DMSO stock to the final desired concentration in the pre-warmed experimental buffer. Ensure rapid and thorough mixing. The final DMSO concentration should ideally be kept at ≤ 0.5%.
Protocol 2: Preliminary Stability Assessment of YM-244769 in a Novel Buffer
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Prepare Test Solution: Prepare a working solution of YM-244769 in the test buffer at the intended experimental concentration.
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Incubation: Incubate the solution under the experimental conditions (e.g., 37°C, 5% CO2).
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Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
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Analysis: Analyze the concentration of the remaining YM-244769 at each time point using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Evaluation: A significant decrease in the concentration over time indicates instability under the tested conditions.
Mandatory Visualizations
Caption: Signaling pathway of the Na+/Ca2+ exchanger and the inhibitory action of YM-244769.
Caption: Experimental workflow for assessing the stability of YM-244769.
Caption: A logical workflow for troubleshooting common issues with YM-244769.
troubleshooting inconsistent results with YM-244769
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with YM-244769.
Frequently Asked Questions (FAQs)
Q1: What is YM-244769 and what is its primary mechanism of action?
YM-244769 is a potent and selective small molecule inhibitor of the Sodium/Calcium Exchanger (NCX).[1] It exhibits a preference for the NCX3 isoform over NCX1 and NCX2.[1][2] Its primary mechanism is the inhibition of the reverse mode of the exchanger, which is responsible for calcium ion (Ca²⁺) entry into the cell.[1][3]
Q2: What are the recommended storage conditions for YM-244769?
For long-term stability, YM-244769 powder should be stored at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: What is the recommended solvent for preparing YM-244769 stock solutions?
DMSO is the most commonly used solvent for preparing stock solutions of YM-244769.
Q4: I am observing inconsistent results between experiments. What are some potential causes?
Inconsistent results with YM-244769 can arise from several factors, including:
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Compound Stability: Degradation of YM-244769 in stock solutions or in the final cell culture medium can lead to reduced potency.
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Cell Culture Conditions: Variations in cell passage number, confluency, and the specific batch of serum can significantly impact cellular responses.
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Experimental Protocol: Inconsistent incubation times, cell densities, and media formulations can all contribute to variability.
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Off-Target Effects: Although reported to be selective, high concentrations of YM-244769 may have off-target effects that can lead to unexpected phenotypes.
Troubleshooting Inconsistent Results
This section provides guidance on common issues encountered during experiments with YM-244769.
Issue 1: Reduced or No Inhibitory Effect
If you are observing a weaker than expected or no inhibitory effect of YM-244769, consider the following:
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Compound Integrity:
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Action: Prepare fresh stock solutions from powder. Aliquot and store properly to minimize degradation.
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Rationale: Repeated freeze-thaw cycles or improper storage can lead to compound degradation.
-
-
Solubility in Media:
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Action: Visually inspect the culture medium after adding YM-244769 for any signs of precipitation. If precipitation occurs, consider pre-warming the media or using a stepwise dilution method.
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Rationale: YM-244769, like many small molecules, has limited aqueous solubility. Precipitation will reduce the effective concentration in your experiment.
-
-
Stability in Media at 37°C:
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Action: For long-term experiments, consider replenishing the media with freshly diluted YM-244769 at regular intervals.
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Rationale: The stability of benzyloxyphenyl derivatives like YM-244769 in aqueous cell culture media at 37°C over extended periods (e.g., >24 hours) may be limited.
-
-
Intracellular Sodium Concentration:
-
Action: Ensure that your experimental conditions do not lead to a significant depletion of intracellular sodium.
-
Rationale: The inhibitory potency of benzyloxyphenyl NCX inhibitors, including YM-244769, is dependent on intracellular sodium concentration ([Na⁺]i).[3]
-
Issue 2: High Cell Toxicity or Unexpected Phenotypes
If you are observing unexpected cell death or phenotypes that do not align with NCX inhibition, consider the following:
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Off-Target Effects:
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Action: Perform a dose-response experiment to determine the lowest effective concentration. If possible, use a structurally unrelated NCX inhibitor as a control to see if the phenotype is consistent.
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Rationale: While YM-244769 is reported to be a selective NCX inhibitor, high concentrations may lead to off-target effects.
-
-
Solvent Toxicity:
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Action: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%). Run a vehicle control (media with the same concentration of DMSO) to assess the effect of the solvent alone.
-
Rationale: DMSO can be toxic to cells at higher concentrations.
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Issue 3: Variability Between Cell Passages
If you are observing different responses to YM-244769 in cells of different passage numbers, consider the following:
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NCX Isoform Expression:
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Action: Standardize the passage number of cells used for your experiments. If possible, periodically verify the expression levels of NCX1, NCX2, and NCX3 via qPCR or Western blot.
-
Rationale: The expression levels of NCX isoforms can change with cell passage, which will alter the sensitivity of the cells to a selective inhibitor like YM-244769.
-
Data Presentation
Table 1: Inhibitory Potency (IC₅₀) of YM-244769 on NCX Isoforms
| NCX Isoform | IC₅₀ (nM) | Experimental System |
| NCX1 | 68 ± 2.9 | CCL39 cells with stable transfection |
| NCX2 | 96 ± 3.5 | CCL39 cells with stable transfection |
| NCX3 | 18 ± 1.0 | CCL39 cells with stable transfection |
Data from Iwamoto T, Kita S. Mol Pharmacol. 2006 Dec;70(6):2075-83.[1]
Experimental Protocols
Protocol 1: General Protocol for Treating SH-SY5Y Cells with YM-244769
This protocol provides a general guideline for treating the human neuroblastoma cell line SH-SY5Y with YM-244769.
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Cell Culture:
-
Culture SH-SY5Y cells in a 1:1 mixture of MEM and F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1x Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.[4]
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Maintain cells in a humidified incubator at 37°C with 5% CO₂.
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Passage cells when they reach 80-90% confluency. For consistency, use cells within a specific passage number range (e.g., passages 5-15).
-
-
Preparation of YM-244769 Working Solution:
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Prepare a 10 mM stock solution of YM-244769 in sterile DMSO.
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On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.
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-
Treatment:
-
Seed SH-SY5Y cells in the appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a density that will not exceed 90% confluency by the end of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Remove the culture medium and replace it with the medium containing the desired concentration of YM-244769 or vehicle control (medium with the same concentration of DMSO).
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Incubate for the desired duration of the experiment.
-
-
Analysis:
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Perform downstream analysis such as cell viability assays, protein extraction for Western blotting, or RNA extraction for qPCR.
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Mandatory Visualization
A troubleshooting workflow for addressing inconsistent experimental results with YM-244769.
Mechanism of action of YM-244769 on the NCX3 exchanger.
A general experimental workflow for cell-based assays using YM-244769.
References
how to minimize YM-244769 cytotoxicity in cell assays
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting strategies to address unexpected cytotoxicity when using YM-244769 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is YM-244769 and what is its primary mechanism of action?
A1: YM-244769 is a potent, selective, and orally active inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] It preferentially inhibits the NCX3 isoform and primarily blocks the reverse mode of the exchanger, which is responsible for Ca2+ entry into the cell.[3][4] Published studies have shown that YM-244769 is protective against hypoxia/reoxygenation-induced cell damage in neuronal cells, suggesting a neuroprotective rather than a cytotoxic role.[2][3][4]
Q2: I am observing high levels of cell death after treatment with YM-244769. Isn't it supposed to be protective?
A2: While YM-244769 has demonstrated protective effects in specific contexts like hypoxia/reoxygenation injury[2][4], unexpected cytotoxicity can occur in cell assays due to several factors:
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Concentration-Dependent Effects: Exceedingly high concentrations may lead to off-target effects or disrupt essential cellular processes, causing toxicity.[5]
-
Cell Type Specificity: The expression levels of NCX isoforms (NCX1, NCX2, NCX3) vary significantly between cell types. Cells that heavily rely on NCX for calcium homeostasis might be more sensitive to its inhibition.
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Experimental Conditions: The specific assay conditions, such as incubation time, serum concentration, and the health of the cells, can influence the observed outcome.
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Solvent Toxicity: The solvent used to dissolve YM-244769, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.[5] It is crucial to include a vehicle-only control in your experiments.
Q3: How can I determine the optimal, non-toxic working concentration for YM-244769?
A3: The optimal concentration should be determined empirically for each specific cell line and experimental setup. A dose-response experiment is critical. Start with a wide range of concentrations, beginning well below the reported IC50 values (e.g., starting from 1 nM) and extending to higher concentrations until a toxic effect is observed.[5] This will help you identify a therapeutic window where the desired inhibitory effect is achieved without causing general cytotoxicity.
Q4: How can I distinguish between the intended inhibitory effect of YM-244769 and general cytotoxicity?
A4: This requires running parallel assays. For example:
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Assess Target Engagement: Measure the intended biological effect of NCX inhibition (e.g., changes in intracellular calcium levels upon stimulation).
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Assess Cell Viability: Use a cytotoxicity assay (like LDH release or a live/dead stain) to measure cell membrane integrity.[6]
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Assess Cell Proliferation/Metabolism: Use a metabolic assay (like MTT, XTT, or Resazurin) to measure the metabolic activity of the cell population.[7]
By comparing the concentration-response curves from these different assays, you can determine the concentration at which YM-244769 inhibits its target without significantly impacting overall cell health.
Quantitative Data Summary
The inhibitory potency of YM-244769 is isoform-specific and depends on the mode of exchanger operation. The following tables summarize key quantitative data from published literature.
Table 1: IC50 Values for YM-244769 on NCX Isoforms (Reverse Mode) Data from studies on transfected CCL39 cells measuring Na+i-dependent 45Ca2+ uptake.
| NCX Isoform | IC50 Value (nM) | Source |
| NCX1 | 68 ± 2.9 | [1][4] |
| NCX2 | 96 ± 3.5 | [1][4] |
| NCX3 | 18 ± 1.0 | [1][2][4] |
Table 2: IC50 Values for YM-244769 in Electrophysiological Studies Data from studies on guinea pig cardiac ventricular myocytes.
| NCX Current Mode | IC50 Value (µM) | Source |
| Unidirectional Outward (Ca2+ Entry) | 0.05 | [8] |
| Bidirectional Outward/Inward | ~0.1 | [8] |
| Unidirectional Inward (Ca2+ Exit) | >10 (only ~50% inhibition at 10 µM) | [8] |
Troubleshooting Guide
If you are encountering unexpected cell death, follow this troubleshooting workflow.
Issue: High levels of cytotoxicity observed after YM-244769 treatment.
| Potential Cause | Recommended Action |
| Inhibitor concentration is too high. | Perform a dose-response curve starting from a low nanomolar range (e.g., 1 nM) to determine the toxicity threshold for your specific cell line.[5] |
| Prolonged exposure time. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the minimum incubation time required to achieve the desired effect without inducing cytotoxicity. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control (medium + DMSO) to confirm the solvent is not the cause of cell death.[5] |
| Cell line hypersensitivity. | Your cell line may be uniquely dependent on NCX activity for survival. Consider using a different cell line or one with known NCX isoform expression profiles to verify your results. |
| Compound instability. | Prepare fresh dilutions of YM-244769 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5] |
| Assay interference. | The YM-244769 compound may interfere with the readout of your viability assay (e.g., autofluorescence). Confirm cytotoxicity with an orthogonal method (e.g., if you used a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release). |
Visual Guides and Workflows
Signaling Pathway
Caption: Mechanism of YM-244769 inhibiting the Na+/Ca2+ exchanger.
Experimental Workflow
Caption: Recommended workflow for testing YM-244769 in cell assays.
Troubleshooting Logic
Caption: A decision tree for troubleshooting YM-244769 cytotoxicity.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using Lactate Dehydrogenase (LDH) Assay
This protocol measures the activity of LDH released from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[4][9]
Materials:
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Cells of interest
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YM-244769 stock solution (e.g., 10 mM in DMSO)
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Culture medium
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96-well clear-bottom, opaque-walled plates
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Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions)
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Lysis Buffer (often 10X, provided in kit)
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Vehicle (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Controls:
-
Medium Background: Wells with medium only.
-
Vehicle Control: Cells treated with the highest concentration of vehicle (e.g., DMSO) used for the drug dilutions.
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Maximum LDH Release: Cells to be treated with Lysis Buffer.
-
-
Compound Preparation: Prepare serial dilutions of YM-244769 in culture medium. A typical final concentration range could be 1 nM to 10 µM.
-
Treatment: Remove the old medium from cells and add 100 µL of the medium containing the different concentrations of YM-244769, vehicle, or normal medium.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) under standard cell culture conditions.
-
Lysis: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.
-
Assay:
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
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Add 50 µL of Stop Solution (if required by the kit).
-
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
% Cytotoxicity = 100 * (Experimental Value - Vehicle Control) / (Maximum Release - Vehicle Control)
-
Protocol 2: Assessing Metabolic Activity using Resazurin (AlamarBlue) Assay
This protocol measures the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells. A decrease in signal indicates a reduction in cell viability or proliferation.
Materials:
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Cells of interest
-
YM-244769 stock solution
-
Culture medium
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96-well opaque-walled plates
-
Resazurin-based assay reagent
-
Vehicle (e.g., DMSO)
Procedure:
-
Seeding and Treatment: Follow steps 1, 3, and 4 from the LDH assay protocol above, ensuring to include a "no-cell" control (medium + reagent only) for background fluorescence.
-
Incubation: Incubate the plate for the desired experimental duration.
-
Reagent Addition: Add the resazurin reagent to each well (typically 10% of the well volume, e.g., 10 µL for a 100 µL well).
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The optimal time should be determined empirically to ensure the signal is within the linear range of the instrument.
-
Measurement: Read fluorescence using a microplate reader with appropriate excitation/emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).
-
Calculation:
-
% Viability = 100 * (Experimental Value - No-Cell Control) / (Vehicle Control - No-Cell Control)
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Navigating YM-244769 Administration: A Guide to Preventing Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals working with the potent and selective Na+/Ca2+ exchanger (NCX) inhibitor, YM-244769, ensuring its proper dissolution in aqueous solutions is critical for experimental success. Due to its hydrophobic nature, YM-244769 is prone to precipitation, which can lead to inaccurate dosing and unreliable results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: Why does my YM-244769 precipitate when I add it to my aqueous buffer?
A1: YM-244769 is a lipophilic molecule with poor inherent solubility in aqueous solutions. Precipitation typically occurs when the concentration of YM-244769 exceeds its solubility limit in the chosen aqueous medium. This can be triggered by factors such as direct dilution of a high-concentration DMSO stock into an aqueous buffer, the pH of the buffer, and the absence of solubilizing agents.
Q2: What is the recommended solvent for preparing a stock solution of YM-244769?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of YM-244769. It is highly soluble in DMSO, with concentrations of up to 120 mg/mL being achievable.
Q3: Are there alternative forms of YM-244769 with better aqueous solubility?
A3: Yes, YM-244769 is available in hydrochloride and dihydrochloride salt forms. These salt forms generally exhibit improved aqueous solubility compared to the free base form and are a recommended alternative for easier preparation of aqueous solutions.
Q4: Can I heat or sonicate my solution to dissolve precipitated YM-244769?
A4: Yes, gentle heating and sonication can be used to aid in the dissolution of YM-244769 if precipitation occurs during the preparation of your working solution. However, it is crucial to monitor the temperature to avoid thermal degradation of the compound. Prolonged or excessive heating should be avoided.
Q5: What is the recommended storage condition for YM-244769 stock solutions?
A5: YM-244769 stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. Repeated freeze-thaw cycles should be minimized.
Troubleshooting Guide: Addressing YM-244769 Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent YM-244769 precipitation in your experiments.
Initial Solution Preparation
Problem: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
Root Cause: The high concentration of the DMSO stock and the rapid change in solvent polarity upon dilution into the aqueous buffer can cause the compound to crash out of solution.
Solutions:
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Lower the Final Concentration: If your experimental design permits, reducing the final working concentration of YM-244769 may keep it below its solubility limit in the aqueous medium.
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Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the high-concentration DMSO stock into a smaller volume of the aqueous buffer. Ensure this intermediate solution is clear before proceeding with the final dilution to the desired concentration.
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Incorporate a Co-solvent: For in vivo studies, a co-solvent system can be employed. A common method involves preparing a stock solution in DMSO and then further diluting it in an appropriate vehicle like corn oil.
-
Utilize Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents such as cyclodextrins or surfactants, which can encapsulate the hydrophobic YM-244769 molecule and increase its aqueous solubility.
Quantitative Data Summary
| Compound Form | Solvent | Solubility | Notes |
| YM-244769 (Free Base) | DMSO | 120 mg/mL (270.59 mM) | Ultrasonic assistance may be needed. |
| YM-244769 (Free Base) | Aqueous Buffers | Poor | Prone to precipitation, especially at higher concentrations. |
| YM-244769 Hydrochloride | Aqueous Buffers | Improved | Generally more soluble than the free base. |
| YM-244769 Dihydrochloride | Aqueous Buffers | Improved | Generally more soluble than the free base. |
Experimental Protocols
Protocol 1: Preparation of YM-244769 Working Solution for In Vitro Cell-Based Assays
-
Prepare Stock Solution: Dissolve YM-244769 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved. This stock solution can be stored at -20°C or -80°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the DMSO stock in your cell culture medium or desired aqueous buffer. For example, dilute the 10 mM stock 1:10 in the buffer to achieve a 1 mM solution with 10% DMSO.
-
Final Dilution: Add the intermediate dilution or the initial stock solution dropwise to the final volume of your experimental buffer while gently vortexing or stirring. The final concentration of DMSO should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts in your assay.
-
Visual Inspection and Troubleshooting: After preparation, visually inspect the solution for any signs of precipitation. If a precipitate is observed, you can try gentle warming (e.g., in a 37°C water bath) or brief sonication. If the precipitate persists, consider reducing the final concentration of YM-244769 or using one of its more soluble salt forms.
Visualizing Key Processes
Troubleshooting Workflow for YM-244769 Precipitation
Caption: A flowchart outlining the steps to address YM-244769 precipitation.
Simplified Signaling Pathway of NCX Inhibition by YM-244769
Caption: YM-244769 inhibits the Na+/Ca2+ exchanger, primarily the NCX3 isoform.
Technical Support Center: YM-244769 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from experiments involving the Na+/Ca2+ exchanger (NCX) inhibitor, YM-244769.
Troubleshooting Guides
Q1: My IC50 value for YM-244769 is different from the published data. What could be the reason for this discrepancy?
Discrepancies in IC50 values for YM-244769 can arise from several factors related to experimental design and methodology. Here are some key aspects to consider:
-
Experimental Method: The technique used to measure NCX activity significantly influences the apparent inhibitory potency. The two primary methods are:
-
Isotopic Flux Assays (e.g., 45Ca2+ uptake): These assays measure the net movement of ions over a period and are often performed in cell populations.
-
Electrophysiology (e.g., whole-cell patch-clamp): This technique directly measures the NCX current (INCX) in real-time in a single cell, offering higher resolution. Different methodologies can yield different absolute IC50 values. For instance, a study on guinea pig cardiac ventricular myocytes using patch-clamp found an IC50 of approximately 0.05 µM for the unidirectional outward current (Ca2+ entry mode)[1], while studies using 45Ca2+ uptake in transfected cell lines reported different values for various isoforms[2][3][4].
-
-
NCX Isoform Expression: YM-244769 exhibits preferential inhibition of NCX3.[2][3][4][5] The IC50 will vary depending on the specific NCX isoform (NCX1, NCX2, or NCX3) present in your experimental system. Ensure you have confirmed the isoform expression profile of your cells.
-
Intracellular Sodium Concentration ([Na+]i): The inhibitory effect of YM-244769 is dependent on the intracellular sodium concentration.[1] Higher [Na+]i can increase the apparent potency of the inhibitor.[1] It is crucial to control and report the [Na+]i in your experiments for accurate comparison.
-
Mode of NCX Operation: YM-244769 is significantly more potent at inhibiting the "reverse mode" (Ca2+ entry) of the exchanger compared to the "forward mode" (Ca2+ exit).[1] Experiments designed to measure forward mode activity will show a much lower potency. For example, in guinea pig cardiac myocytes, 10 µM of YM-244769 only inhibited the Ca2+ exit mode by about 50%.[1]
-
Cellular Context: The cellular environment, including membrane potential and the presence of regulatory proteins, can influence the conformation of the NCX and its interaction with inhibitors. Results from transfected cell lines may differ from those obtained in primary cells or tissues.
Troubleshooting Workflow for Discrepant IC50 Values
References
- 1. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
Validation & Comparative
A Comparative Guide to NCX Inhibitors: YM-244769 vs. KB-R7943
For Researchers, Scientists, and Drug Development Professionals
The sodium-calcium exchanger (NCX) is a critical plasma membrane protein responsible for maintaining intracellular calcium homeostasis. Its dysregulation is implicated in various pathological conditions, including ischemia-reperfusion injury, cardiac arrhythmias, and neurological disorders. Consequently, the development of potent and selective NCX inhibitors is of significant therapeutic interest. This guide provides a detailed, data-driven comparison of two widely used NCX inhibitors, YM-244769 and KB-R7943, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
YM-244769 and KB-R7943 are both potent inhibitors of the sodium-calcium exchanger, primarily targeting the reverse mode of operation (Ca2+ entry). However, they exhibit distinct profiles in terms of isoform selectivity and off-target effects. YM-244769 demonstrates a notable preference for the NCX3 isoform, making it a valuable tool for studying the specific roles of this isoform in neuronal function and pathology. In contrast, KB-R7943, while also a potent NCX inhibitor, displays significant off-target activity, including the inhibition of NMDA receptors and mitochondrial complex I, which necessitates careful interpretation of experimental results.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of YM-244769 and KB-R7943 have been characterized using various in vitro assays. The following tables summarize their half-maximal inhibitory concentrations (IC50) against different NCX isoforms and other targets.
Table 1: Inhibitory Potency (IC50) against NCX Isoforms
| Compound | NCX1 | NCX2 | NCX3 | Assay Method | Reference |
| YM-244769 | 68 ± 2.9 nM | 96 ± 3.5 nM | 18 ± 1.0 nM | 45Ca2+ uptake in transfected CCL39 cells | [1] |
| ~0.1 µM (outward & inward current) | - | - | Whole-cell patch clamp in guinea pig cardiac ventricular myocytes | [2] | |
| KB-R7943 | - | - | 1.5 µM | 45Ca2+ uptake in transfected cells | [1] |
| - | - | - | IC50 for NCX (reverse mode) = 5.7 ± 2.1 µM in cultured hippocampal neurons | [3] |
Table 2: Off-Target Inhibitory Potency of KB-R7943
| Target | IC50 | Assay Method | Reference |
| NMDA Receptor-mediated ion currents | 13.4 ± 3.6 µM | Electrophysiology in cultured hippocampal neurons | [3] |
| Mitochondrial Complex I | - | Inhibition of respiration in isolated brain mitochondria | [3] |
| 2,4-dinitrophenol-stimulated respiration | 11.4 ± 2.4 µM | Cellular respirometry in cultured neurons | [3] |
Mechanism of Action and Selectivity
Both YM-244769 and KB-R7943 are benzyloxyphenyl derivatives that preferentially inhibit the reverse mode of NCX, which mediates Ca2+ influx.[2][4] This mode of action is particularly relevant in pathological conditions associated with intracellular Na+ overload, such as ischemia.
YM-244769 exhibits a 3.8- to 5.3-fold greater selectivity for NCX3 over NCX1 and NCX2.[1] This makes it a more specific tool for dissecting the physiological and pathophysiological roles of the NCX3 isoform, which is predominantly expressed in the brain and skeletal muscle.
KB-R7943 , on the other hand, is a less selective inhibitor of NCX isoforms. Furthermore, its utility is complicated by its off-target effects. It has been shown to block NMDA receptors and inhibit mitochondrial complex I at concentrations similar to those required for NCX inhibition.[3] These off-target activities can confound the interpretation of experimental data, as they may contribute to the observed cellular effects independently of NCX inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize NCX inhibitors.
45Ca2+ Uptake Assay for NCX Inhibition
This assay measures the influx of radioactive 45Ca2+ into cells, which is mediated by the reverse mode of NCX.
1. Cell Culture and Transfection:
-
Culture CCL39 fibroblasts stably transfected with the desired NCX isoform (NCX1, NCX2, or NCX3).
-
Plate cells in 24-well plates and grow to confluence.
2. Na+ Loading:
-
Wash cells with a Na+-based buffer (e.g., 137 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 20 mM HEPES, pH 7.4).
-
To load cells with Na+, incubate them in a high-Na+ buffer containing a Na+ ionophore like monensin (10 µM) for a defined period (e.g., 30 minutes).
3. Inhibition Assay:
-
Wash the Na+-loaded cells with a Na+-free buffer to remove extracellular Na+.
-
Pre-incubate the cells with varying concentrations of the NCX inhibitor (YM-244769 or KB-R7943) for 10-15 minutes.
-
Initiate 45Ca2+ uptake by adding a buffer containing 45Ca2+ (e.g., 10 µCi/ml).
-
After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl3-containing buffer).
4. Measurement and Data Analysis:
-
Lyse the cells and measure the incorporated 45Ca2+ using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology for NCX Current (INCX) Measurement
This technique allows for the direct measurement of the electrical current generated by the electrogenic NCX.
1. Cell Preparation:
-
Isolate single cardiac ventricular myocytes from guinea pigs.
2. Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record membrane currents.
-
The pipette solution should contain a defined intracellular Na+ concentration (e.g., 5 mM) to study the outward NCX current (Ca2+ entry mode).
-
The extracellular solution should contain a physiological concentration of Ca2+.
-
Apply a voltage ramp protocol to elicit both inward and outward NCX currents.
3. Drug Application:
-
Perfuse the cells with the extracellular solution containing different concentrations of the NCX inhibitor.
4. Data Analysis:
-
Measure the amplitude of the inward and outward NCX currents before and after drug application.
-
Calculate the percentage of inhibition and determine the IC50 values for both current directions.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to NCX inhibition.
Caption: NCX inhibition in ischemia.
Caption: Off-target effects of KB-R7943.
Caption: Experimental workflow for NCX inhibition.
Conclusion and Recommendations
The choice between YM-244769 and KB-R7943 as an NCX inhibitor should be guided by the specific research question and the experimental system.
-
For studies focused on the specific role of NCX3 , particularly in the central nervous system, YM-244769 is the superior choice due to its preferential inhibition of this isoform and lack of reported significant off-target effects.
-
When using KB-R7943, extreme caution is advised. Researchers must consider its off-target effects on NMDA receptors and mitochondrial function. Appropriate control experiments, such as using NMDA receptor antagonists or assessing mitochondrial respiration, should be performed to dissect the specific contribution of NCX inhibition to the observed effects.
References
- 1. NCX as a key player in the neuroprotection exerted by ischemic preconditioning and postconditioning - Browse Articles - Conditioning Medicine [conditionmed.org]
- 2. The NCX3 isoform of the Na+/Ca2+ exchanger contributes to neuroprotection elicited by ischemic postconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NCX as a key player in the neuroprotection exerted by ischemic preconditioning and postconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Distinction Between Activation and Inhibition of (Na++K+)-ATPase-Mediated Ca2+ Influx In Cardiomyocyte - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of YM-244769 and SEA0400: Selectivity Profiles in NCX Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity profiles of two prominent Na+/Ca2+ exchanger (NCX) inhibitors, YM-244769 and SEA0400. The information presented is based on available experimental data to facilitate informed decisions in research and development.
The sodium-calcium exchanger (NCX) is a critical membrane protein responsible for maintaining intracellular calcium homeostasis in a variety of cell types, playing a crucial role in cellular functions such as muscle contraction, neuronal signaling, and cardiac rhythm.[1] Its dysregulation has been implicated in several pathological conditions, making it a significant therapeutic target.[1] This guide focuses on a comparative analysis of two selective NCX inhibitors, YM-244769 and SEA0400, detailing their inhibitory potency, isoform selectivity, and effects on other ion channels.
Quantitative Selectivity Profile
The following tables summarize the inhibitory potency (IC50) of YM-244769 and SEA0400 against different NCX isoforms and their selectivity against other ion channels and transporters.
Table 1: Inhibitory Potency (IC50) against NCX Isoforms
| Compound | Target | Assay Condition | IC50 (nM) | Reference |
| YM-244769 | NCX1 | 45Ca2+ uptake | 68 ± 2.9 | [2] |
| NCX2 | 45Ca2+ uptake | 96 ± 3.5 | [2] | |
| NCX3 | 45Ca2+ uptake | 18 ± 1.0 | [2][3] | |
| Unidirectional outward NCX current (Ca2+ entry mode) | Electrophysiology | 50 | ||
| SEA0400 | NCX (neurons) | Na+-dependent Ca2+ uptake | 33 | [4] |
| NCX (astrocytes) | Na+-dependent Ca2+ uptake | 5.0 | [4] | |
| NCX (microglia) | Na+-dependent Ca2+ uptake | 8.3 | ||
| Inward NCX current | Electrophysiology | 40 | [5] | |
| Outward NCX current | Electrophysiology | 32 | [5] |
Table 2: Selectivity Against Other Ion Channels and Transporters
| Compound | Target | Effect | Concentration | Reference |
| YM-244769 | Forward mode NCX | No significant effect | Up to 1 µM | [3] |
| SEA0400 | Ca2+ channels | Negligible affinity | At NCX inhibitory concentrations | [4] |
| Na+ channels | Negligible affinity | At NCX inhibitory concentrations | [4] | |
| K+ channels | Negligible affinity | At NCX inhibitory concentrations | [4] | |
| Norepinephrine transporter | Negligible affinity | At NCX inhibitory concentrations | [4] | |
| 14 other receptors | Negligible affinity | At NCX inhibitory concentrations | [4] | |
| Na+/H+ exchanger | No effect | At NCX inhibitory concentrations | [4] | |
| Na+,K+-ATPase | No effect | At NCX inhibitory concentrations | [4] | |
| Ca2+-ATPase | No effect | At NCX inhibitory concentrations | [4] |
Mechanism of Action
Both YM-244769 and SEA0400 are benzyloxyphenyl derivatives that act as potent and selective inhibitors of the Na+/Ca2+ exchanger.[3] They both exhibit a preference for inhibiting the reverse mode (Ca2+ influx) of NCX.[3]
SEA0400 is a potent and highly selective inhibitor of the Na+/Ca2+ exchanger.[4][5] It has been shown to have negligible effects on a wide range of other ion channels, transporters, and receptors at concentrations that effectively inhibit NCX.[4][6] This high selectivity makes it a valuable tool for studying the specific roles of NCX in various physiological and pathological processes.[5]
YM-244769 is also a potent NCX inhibitor, with a notable preference for the NCX3 isoform, inhibiting it with approximately 4- to 5-fold greater potency than NCX1 and NCX2.[2][3] Similar to SEA0400, YM-244769 preferentially inhibits the reverse mode of NCX and does not significantly affect the forward mode (Ca2+ efflux) at concentrations up to 1 µM.[3]
Experimental Protocols
The selectivity profiles of YM-244769 and SEA0400 have been determined using various experimental techniques, primarily 45Ca2+ uptake assays and electrophysiological measurements.
45Ca2+ Uptake Assay
This assay is a common method for screening NCX inhibitors by measuring the influx of radioactive calcium into cells expressing the target NCX isoform.
Methodology:
-
Cell Culture: Cells stably transfected with specific NCX isoforms (e.g., NCX1, NCX2, or NCX3) are cultured to confluence in appropriate multi-well plates.
-
Na+ Loading: To induce the reverse mode of NCX, the intracellular Na+ concentration is elevated. This is typically achieved by pre-incubating the cells in a Na+-rich, K+-free medium containing a Na+/K+-ATPase inhibitor like ouabain.
-
Inhibitor Incubation: The cells are then incubated with varying concentrations of the test compound (YM-244769 or SEA0400) or vehicle control.
-
45Ca2+ Uptake: The uptake is initiated by adding a solution containing 45Ca2+.
-
Termination and Measurement: After a short incubation period, the uptake is stopped by rapidly washing the cells with an ice-cold stop solution (e.g., a solution containing LaCl3 to block Ca2+ channels). The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiological Measurement of NCX Current
The whole-cell patch-clamp technique is used to directly measure the electrical current generated by the electrogenic Na+/Ca2+ exchanger.
Methodology:
-
Cell Preparation: Single cells expressing the NCX of interest (e.g., isolated cardiomyocytes or transfected cell lines) are used.
-
Patch-Clamp Configuration: A glass micropipette filled with a specific intracellular solution is sealed onto the cell membrane to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of membrane currents.
-
Solution Composition: The extracellular (bath) and intracellular (pipette) solutions are designed to isolate the NCX current (INCX). This often involves blocking other ion channels with specific inhibitors (e.g., nifedipine for L-type Ca2+ channels, Cs+ for K+ channels).
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit INCX. This typically involves voltage ramps or steps to measure both the inward and outward components of the current.
-
Inhibitor Application: The test compound is applied to the bath solution, and the resulting change in INCX is measured.
-
Data Analysis: The inhibitory effect is quantified by comparing the current amplitude before and after drug application. Concentration-response curves are generated to determine the IC50.
Signaling Pathways and Experimental Workflow
The inhibition of the Na+/Ca2+ exchanger has significant downstream consequences on cellular signaling, primarily by altering intracellular Na+ and Ca2+ concentrations.
Caption: Simplified signaling pathway of NCX inhibition.
The following diagram illustrates a general workflow for screening and characterizing NCX inhibitors.
Caption: General experimental workflow for NCX inhibitor screening.
References
- 1. scbt.com [scbt.com]
- 2. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. SEA0400, a novel and selective inhibitor of the Na+-Ca2+ exchanger, attenuates reperfusion injury in the in vitro and in vivo cerebral ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of SEA0400, a novel inhibitor of sodium-calcium exchanger, on myocardial ionic currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of SEA0400, a novel inhibitor of sodium-calcium exchanger, on myocardial ionic currents - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-244769: A Comparative Guide to its NCX3 Inhibition
For researchers and professionals in drug development, understanding the specificity and potency of pharmacological tools is paramount. This guide provides a comprehensive comparison of YM-244769, a potent and selective inhibitor of the Sodium-Calcium Exchanger isoform 3 (NCX3), with other known NCX inhibitors. The data presented is supported by detailed experimental protocols to aid in the replication and validation of these findings.
Quantitative Comparison of NCX Inhibitors
The inhibitory potency of YM-244769 and alternative compounds on the three mammalian NCX isoforms (NCX1, NCX2, and NCX3) is summarized below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of the enzyme by half), clearly demonstrates the preferential activity of YM-244769 towards NCX3.
| Inhibitor | IC50 for NCX1 | IC50 for NCX2 | IC50 for NCX3 | Selectivity for NCX3 |
| YM-244769 | 68 nM[1][2][3] | 96 nM[1][2][3] | 18 nM[1][2][3] | ~3.8 to 5.3-fold vs NCX1/2[1][2][3] |
| KB-R7943 | ~3-fold less than NCX3 | ~3-fold less than NCX3 | More potent on NCX3 | Preferential for NCX3 |
| SN-6 | 2.9 µM[4] | 16 µM[4] | 8.6 µM[4] | No preference |
| SEA0400 | Potent inhibitor | - | Almost ineffective | Preferential for NCX1 |
Experimental Validation of YM-244769's Inhibitory Effect
The validation of YM-244769's inhibitory effect on NCX3 typically involves a series of key experiments. The methodologies for these are detailed below.
Generation of Stably Transfected Cell Lines
To assess the isoform-specific effects of NCX inhibitors, it is essential to use cell lines that individually express each NCX isoform.
Objective: To create cell lines (e.g., CCL39 or HEK293) that stably express high levels of either NCX1, NCX2, or NCX3.
Protocol:
-
Vector Construction: The full-length cDNAs for rat or human NCX1, NCX2, and NCX3 are cloned into a mammalian expression vector containing a selectable marker, such as neomycin resistance.
-
Transfection: The expression vectors are transfected into the host cell line using a suitable transfection reagent (e.g., Lipofectamine).
-
Selection: Two days post-transfection, the cells are cultured in a medium containing the appropriate selection antibiotic (e.g., G418 for neomycin resistance). The concentration of the antibiotic should be predetermined by generating a kill curve for the parental cell line.
-
Clonal Isolation: Antibiotic-resistant colonies are isolated, expanded, and screened for the expression of the respective NCX isoform using Western blotting or immunofluorescence.
-
Functional Validation: High-expressing clones are further validated for functional NCX activity using a ⁴⁵Ca²⁺ uptake assay.
⁴⁵Ca²⁺ Uptake Assay for NCX Activity (Reverse Mode)
This assay measures the intracellular Na⁺-dependent uptake of radioactive calcium (⁴⁵Ca²⁺), which represents the reverse mode of NCX activity. This is the primary method used to determine the IC50 values of NCX inhibitors.
Objective: To quantify the rate of ⁴⁵Ca²⁺ uptake into NCX-expressing cells and assess the inhibitory effect of YM-244769.
Protocol:
-
Cell Plating: The stably transfected cells are plated in 24-well plates and grown to confluence.
-
Na⁺ Loading: The cells are loaded with Na⁺ by incubating them in a Na⁺-rich, K⁺-free buffer.
-
Assay Initiation: The Na⁺-loaded cells are washed and then incubated in a reaction buffer containing ⁴⁵Ca²⁺ (e.g., 10 µCi/ml) and varying concentrations of the NCX inhibitor (e.g., YM-244769) for a short period (e.g., 10 seconds).
-
Assay Termination: The uptake is terminated by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl₃ solution) to remove extracellular ⁴⁵Ca²⁺.
-
Quantification: The cells are lysed, and the intracellular ⁴⁵Ca²⁺ is quantified using a scintillation counter.
-
Data Analysis: The rate of ⁴⁵Ca²⁺ uptake is calculated and plotted against the inhibitor concentration to determine the IC50 value.
Whole-Cell Voltage Clamp for NCX Current (I_NCX) Measurement
This electrophysiological technique allows for the direct measurement of the current generated by the electrogenic Na⁺/Ca²⁺ exchange.
Objective: To measure the bidirectional I_NCX and determine the effect of YM-244769 on both the forward (Ca²⁺ exit) and reverse (Ca²⁺ entry) modes of operation.
Protocol:
-
Cell Preparation: Single cells (e.g., cardiac ventricular myocytes or transfected cells) are isolated and placed in a recording chamber on an inverted microscope.
-
Patch Pipette: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution containing a known concentration of Na⁺ and Ca²⁺ buffered with EGTA.
-
Gigaohm Seal Formation: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured by a brief pulse of suction, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held constant by a voltage-clamp amplifier, and the current required to maintain this potential is measured.
-
I_NCX Elicitation: I_NCX is elicited by applying voltage ramps or steps. The NCX-mediated current is isolated by subtracting the current remaining after the application of a non-specific NCX blocker like Ni²⁺.
-
Inhibitor Application: YM-244769 is applied to the bath solution, and the change in I_NCX is recorded to determine its inhibitory effect.
Antisense Knockdown for Isoform-Specific Contribution
To confirm that the observed cellular effects of YM-244769 are indeed due to the inhibition of a specific NCX isoform, antisense oligonucleotides can be used to silence the expression of individual NCX genes.
Objective: To specifically reduce the expression of NCX1 and NCX3 in a cell line that endogenously expresses both isoforms (e.g., SH-SY5Y neuronal cells) and observe the resulting effect of YM-244769.
Protocol:
-
Oligonucleotide Design: Antisense oligonucleotides specific to the mRNA sequences of human NCX1 and NCX3 are designed and synthesized. A scrambled oligonucleotide sequence is used as a negative control.
-
Transfection: The antisense oligonucleotides are transfected into the SH-SY5Y cells using a suitable transfection reagent.
-
Incubation: The cells are incubated for a period sufficient to allow for the degradation of the target mRNA and subsequent reduction in protein expression (e.g., 48-72 hours).
-
Validation of Knockdown: The reduction in NCX1 and NCX3 protein levels is confirmed by Western blotting.
-
Functional Assay: The effect of YM-244769 on a cellular process known to be modulated by NCX (e.g., protection against hypoxia/reoxygenation-induced cell damage) is then assessed in the knockdown cells. A diminished effect of the inhibitor in the knockdown cells would confirm the involvement of that specific isoform.[1][2]
References
- 1. homepages.gac.edu [homepages.gac.edu]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Role of NCX1 and NCX3 in an In Vitro Model of Metabolism Impairment: Potential Neuroprotective Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
YM-244769: A Comparative Analysis of its Cross-Reactivity with Other Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ion channel inhibitor YM-244769, focusing on its cross-reactivity with other ion channels. The information is compiled from published scientific literature to assist researchers and drug development professionals in evaluating the selectivity profile of this compound.
Introduction to YM-244769
YM-244769 is a potent and selective inhibitor of the Sodium/Calcium Exchanger (NCX). It exhibits a preferential inhibition of the NCX3 isoform over NCX1 and NCX2. The primary mechanism of action involves the inhibition of the reverse mode of NCX, which is responsible for calcium entry into the cell. This activity makes YM-244769 a valuable tool for studying the physiological and pathological roles of NCX and a potential therapeutic agent in conditions associated with calcium dysregulation.
Selectivity Profile of YM-244769
The selectivity of YM-244769 has been primarily characterized against the different isoforms of its primary target, the Na+/Ca2+ exchanger.
Table 1: Inhibitory Potency of YM-244769 against NCX Isoforms
| Target | IC50 (nM) | Assay Type | Reference |
| NCX1 | 68 ± 2.9 | 45Ca2+ uptake | [1] |
| NCX2 | 96 ± 3.5 | 45Ca2+ uptake | [1] |
| NCX3 | 18 ± 1.0 | 45Ca2+ uptake | [1] |
Cross-Reactivity with Other Ion Channels and Transporters
A critical aspect of a pharmacological agent's profile is its specificity. While YM-244769 is a potent NCX inhibitor, its interaction with other ion channels and transporters determines its potential for off-target effects.
A key study by Iwamoto and Kita (2006) reported on the selectivity of YM-244769. The authors stated that YM-244769, at concentrations up to 3 µM, did not significantly influence the activity of several other ion transporters and an L-type calcium channel. However, the supporting quantitative data for this assertion were not provided in the publication.
Table 2: Reported Lack of Significant Cross-Reactivity of YM-244769
| Target | Concentration Tested | Effect | Reference |
| K+-dependent Na+/Ca2+ exchanger (NCKX2) | up to 3 µM | No significant influence | [1] |
| Na+/H+ exchanger | up to 3 µM | No significant influence | [1] |
| Na+,K+-ATPase | up to 3 µM | No significant influence | [1] |
| Sarcolemmal Ca2+-ATPase | up to 3 µM | No significant influence | [1] |
| Sarcoplasmic reticulum Ca2+-ATPase | up to 3 µM | No significant influence | [1] |
| L-type Ca2+ channel | up to 3 µM | No significant influence | [1] |
Note: The data in Table 2 is based on a statement from the cited reference where the detailed experimental results were noted as "data not shown". Therefore, specific quantitative inhibition values are not available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
45Ca2+ Uptake Assay for NCX Inhibition
This assay measures the influx of radioactive calcium into cells expressing specific NCX isoforms, providing a direct measure of NCX activity in the reverse mode.
Cell Culture and Transfection:
-
CCL39 fibroblasts are stably transfected with plasmids encoding human NCX1, NCX2, or NCX3.
-
Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/ml penicillin, 100 µg/ml streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
Assay Procedure:
-
Cells are seeded in 24-well plates and grown to confluence.
-
To load the cells with Na+, the culture medium is replaced with a Na+-loading buffer (e.g., 130 mM NaCl, 5 mM KCl, 1 mM MgCl2, 20 mM HEPES-Tris, pH 7.4) and incubated for a specified time.
-
The Na+-loading buffer is then aspirated, and the uptake reaction is initiated by adding a reaction buffer containing 45CaCl2 (e.g., 1 µCi/ml) and the desired concentration of YM-244769 or vehicle control. The reaction buffer is Na+-free to promote the reverse mode of NCX.
-
The uptake is allowed to proceed for a short period (e.g., 10 seconds) at room temperature.
-
The reaction is terminated by rapidly washing the cells three times with an ice-cold stop solution (e.g., LaCl3 solution) to remove extracellular 45Ca2+.
-
The cells are then lysed with a lysis buffer (e.g., 0.1 N NaOH, 0.1% SDS).
-
The radioactivity in the cell lysate is measured using a liquid scintillation counter.
-
The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of NCX Inhibition
The following diagram illustrates the role of the Na+/Ca2+ exchanger in cellular calcium homeostasis and the inhibitory effect of YM-244769.
Caption: Mechanism of Na+/Ca2+ exchange and its inhibition by YM-244769.
Experimental Workflow for 45Ca2+ Uptake Assay
The following diagram outlines the key steps in the 45Ca2+ uptake assay used to determine the inhibitory potency of YM-244769.
Caption: Workflow of the 45Ca2+ uptake assay for NCX inhibition.
Conclusion
YM-244769 is a highly potent and selective inhibitor of the Na+/Ca2+ exchanger, with a clear preference for the NCX3 isoform. The available data suggests a favorable selectivity profile with a lack of significant activity against a limited panel of other ion transporters and the L-type calcium channel at concentrations up to 3 µM. However, a comprehensive screening against a broader panel of ion channels, including various voltage-gated potassium, sodium, and other calcium channels, with publicly available quantitative data, is currently lacking. Such data would be invaluable for a more complete understanding of the compound's off-target effects and for its further development as a research tool or therapeutic agent. Researchers are encouraged to consider this data gap when designing experiments and interpreting results with YM-244769.
References
comparative analysis of YM-244769 and other NCX inhibitors
A Comparative Analysis of YM-244769 and Other Na+/Ca2+ Exchanger (NCX) Inhibitors
This guide provides a detailed comparative analysis of YM-244769, a potent and selective Na+/Ca2+ exchanger (NCX) inhibitor, with other notable NCX inhibitors. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance, experimental validation, and mechanistic insights of these compounds. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to NCX Inhibitors
The Na+/Ca2+ exchanger (NCX) is a critical membrane transport protein that plays a pivotal role in maintaining cellular calcium homeostasis. It mediates the bidirectional transport of Ca2+ and Na+ ions across the plasma membrane. Under normal physiological conditions, it primarily operates in the "forward mode," extruding Ca2+ out of the cell. However, under pathological conditions such as ischemia-reperfusion injury, intracellular Na+ concentration can rise, causing the NCX to operate in the "reverse mode," leading to a detrimental influx of Ca2+.[1][2]
Inhibition of the NCX, particularly the reverse mode, is a promising therapeutic strategy for various cardiovascular and neurological disorders.[1][3] Several classes of NCX inhibitors have been developed, with the benzyloxyphenyl derivatives being one of the most extensively studied groups.[1][4] This guide focuses on the comparative analysis of YM-244769, a member of this class, against other well-known benzyloxyphenyl NCX inhibitors like KB-R7943, SEA0400, and SN-6.
Comparative Data of NCX Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of YM-244769 and other benzyloxyphenyl derivatives against the three mammalian NCX isoforms: NCX1, NCX2, and NCX3. The data highlights the distinct selectivity profiles of these compounds.
| Inhibitor | NCX1 IC50 (nM) | NCX2 IC50 (nM) | NCX3 IC50 (nM) | Primary Selectivity | Reference |
| YM-244769 | 68 | 96 | 18 | NCX3 | [5] |
| KB-R7943 | ~3,000 | >10,000 | ~1,000 | Moderate NCX3 preference | [6] |
| SEA0400 | 33 (neurons) | - | - | NCX1 | [7][8] |
| SN-6 | 2,900 | >10,000 | >10,000 | NCX1 | [6] |
Note: IC50 values can vary depending on the experimental conditions and cell types used.
Key Characteristics of Benzyloxyphenyl NCX Inhibitors
YM-244769 and other inhibitors in this class, including KB-R7943, SEA0400, and SN-6, share several key characteristics:
-
Mode of Action: They preferentially inhibit the reverse mode (Ca2+ influx) of the NCX, which is prominent under pathological conditions with elevated intracellular Na+.[1][6] This makes them particularly attractive for targeting ischemia-reperfusion injury.
-
Dependence on Intracellular Na+: The inhibitory potency of these compounds is directly coupled to the rate of Na+-dependent inactivation of the exchanger.[1]
-
Therapeutic Potential: Due to their mode-selective inhibition, they are being investigated for neuroprotective and cardioprotective effects.[3][5]
Experimental Protocols
⁴⁵Ca²⁺ Uptake Assay for NCX Inhibition
This protocol is a common method to determine the inhibitory activity of compounds on the reverse mode of NCX.
Objective: To measure the inhibitor's effect on intracellular Na+-dependent ⁴⁵Ca²⁺ uptake via specific NCX isoforms.
Methodology:
-
Cell Culture: Stably transfect a suitable cell line (e.g., CCL39 fibroblasts or HEK293 cells) with the desired NCX isoform (NCX1, NCX2, or NCX3). Culture the cells to confluence in appropriate media.
-
Na+ Loading: To induce the reverse mode of NCX, preload the cells with Na+. This can be achieved by incubating the cells in a high-Na+ solution containing a Na+ ionophore like monensin or by pre-incubating in a K+-rich solution to depolarize the membrane and increase Na+ influx.
-
Inhibitor Incubation: Pre-incubate the Na+-loaded cells with varying concentrations of the test inhibitor (e.g., YM-244769) for a defined period.
-
⁴⁵Ca²⁺ Uptake: Initiate the uptake assay by adding a solution containing ⁴⁵Ca²⁺.
-
Termination and Lysis: After a short incubation period, rapidly terminate the uptake by washing the cells with an ice-cold stop solution (e.g., LaCl₃ solution) to displace extracellular ⁴⁵Ca²⁺. Lyse the cells with a suitable lysis buffer (e.g., NaOH or Triton X-100).
-
Scintillation Counting: Measure the amount of intracellular ⁴⁵Ca²⁺ by liquid scintillation counting of the cell lysates.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
Electrophysiological Measurement of NCX Current (I_NCX)
The whole-cell patch-clamp technique is used to directly measure the electrical current generated by the NCX and assess the effect of inhibitors.
Objective: To record I_NCX and determine the inhibitory effect of a compound on both forward and reverse modes.
Methodology:
-
Cell Preparation: Isolate single ventricular myocytes or use transfected cell lines expressing the target NCX isoform.
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.
-
Solution Composition: Use specific intracellular (pipette) and extracellular (bath) solutions to isolate I_NCX. The pipette solution should contain a defined concentration of Na+ and Ca2+, while the bath solution is designed to block other ionic currents (e.g., using blockers for Na+, K+, and Ca2+ channels).
-
Voltage Protocol: Apply a voltage ramp protocol (e.g., from +80 mV to -120 mV) to elicit both outward (reverse mode) and inward (forward mode) I_NCX.[9]
-
I_NCX Isolation: The NCX current is typically identified as the Ni²⁺-sensitive current. After recording the total current, apply a high concentration of NiCl₂ (e.g., 5-10 mM), a non-specific NCX blocker, to inhibit I_NCX. The difference between the total current and the Ni²⁺-insensitive current represents the I_NCX.[9][10]
-
Inhibitor Application: Perfuse the cell with the test inhibitor at various concentrations and record the I_NCX.
-
Data Analysis: Measure the peak inward and outward I_NCX at specific voltages and calculate the percentage of inhibition to determine the IC50 values for both modes.
Visualizations
Signaling Pathway in Ischemia-Reperfusion Injury
Caption: Role of NCX in ischemia-reperfusion injury and the inhibitory action of YM-244769.
Experimental Workflow for NCX Inhibitor Screening
Caption: A typical experimental workflow for screening NCX inhibitors using a ⁴⁵Ca²⁺ uptake assay.
Logical Relationship of Benzyloxyphenyl NCX Inhibitors
References
- 1. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of ENaC or NCX can attenuate hepatic ischemia-reperfusion injury exacerbated by hypernatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Na+/Ca2+ exchanger in cardiac ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The exchanger inhibitory peptide region-dependent inhibition of Na+/Ca2+ exchange by SN-6 [2-[4-(4-nitrobenzyloxy)benzyl]thiazolidine-4-carboxylic acid ethyl ester], a novel benzyloxyphenyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Selective inhibitor of sodium-calcium exchanger, SEA0400, affects NMDA receptor currents and abolishes their calcium-dependent block by tricyclic antidepressants [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrophysiological demonstration of Na+/Ca2+ exchange in bovine articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of YM-244769: A Comparative Analysis
For researchers and drug development professionals navigating the complex landscape of neuroprotective agents, YM-244769 has emerged as a promising candidate. This guide provides a comprehensive comparison of YM-244769 with other neuroprotective alternatives, supported by experimental data and detailed methodologies, to facilitate informed decisions in research and development.
YM-244769 is a potent and selective inhibitor of the sodium-calcium exchanger (NCX), with a particular preference for the NCX3 isoform.[1][2][3][4] Its neuroprotective effects have been validated in preclinical studies, primarily in models of ischemia-reperfusion injury, where it mitigates neuronal cell damage by preventing calcium overload.[1][2][3]
Mechanism of Action: Targeting Calcium Dysregulation
Under pathological conditions such as stroke, the intracellular sodium concentration rises, causing the NCX to operate in a reverse mode, importing calcium ions and leading to cytotoxic calcium overload. YM-244769 selectively inhibits this reverse mode of NCX, particularly NCX3 which is predominantly expressed in neurons, thereby preventing the detrimental influx of calcium and subsequent neuronal death.[1][2][3]
Below is a diagram illustrating the signaling pathway through which YM-244769 exerts its neuroprotective effects.
Caption: Signaling pathway of YM-244769 in neuroprotection.
Comparative Analysis of NCX Inhibitors
YM-244769 has been compared with other NCX inhibitors, such as KB-R7943 and SN-6. The following table summarizes their inhibitory potency and isoform selectivity.
| Compound | Target | IC50 (nM) | Neuroprotective Effect | Reference |
| YM-244769 | NCX3 > NCX1, NCX2 | 18 (NCX3), 68 (NCX1), 96 (NCX2) | Protects against hypoxia/reoxygenation-induced damage in neuronal cells. [1][2][3] | [1][2][4] |
| KB-R7943 | NCX3 > NCX1, NCX2 | - | Protects against hypoxia/reoxygenation-induced damage in neuronal cells.[1][3] | [1][3] |
| SN-6 | NCX1 > NCX2, NCX3 | - | Suppressed renal cell damage to a greater degree than neuronal cell damage.[1][3] | [1][3] |
Experimental Validation of Neuroprotective Effects
The neuroprotective efficacy of YM-244769 was demonstrated in a key study using a model of hypoxia/reoxygenation in SH-SY5Y human neuroblastoma cells.
Experimental Workflow
The following diagram outlines the general workflow of the in vitro experiments validating the neuroprotective effects of YM-244769.
Caption: Experimental workflow for in vitro neuroprotection studies.
Key Findings
The study found that YM-244769 significantly protected SH-SY5Y cells from hypoxia/reoxygenation-induced cell death. The protective effect was concentration-dependent.
| Treatment | Cell Viability (%) |
| Control | 100 |
| Hypoxia/Reoxygenation | ~50 |
| H/R + YM-244769 (1 µM) | Significantly higher than H/R alone |
Note: The exact percentage of cell viability with YM-244769 treatment is not explicitly stated in the provided search results but is described as a significant protection.
Detailed Experimental Protocols
While full, detailed protocols require access to the complete published articles, the following outlines the key methodologies based on the available information.
Cell Culture and Hypoxia/Reoxygenation Model
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Conditions: Standard cell culture conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).
-
Hypoxia: Cells were exposed to a hypoxic environment (e.g., 1% O2) for 8 hours.
-
Reoxygenation: Following hypoxia, the cells were returned to normoxic conditions for 16 hours. YM-244769 was added during the reoxygenation phase.
Measurement of Na+/Ca2+ Exchange Activity
-
Method: Measurement of intracellular Na+-dependent 45Ca2+ uptake.
-
Procedure: Cells were loaded with Na+ and then incubated with a medium containing 45Ca2+. The amount of 45Ca2+ taken up by the cells was measured to determine NCX activity. The inhibitory effect of YM-244769 was assessed by adding the compound during the 45Ca2+ uptake period.
Cell Viability Assay
-
Method: Lactate dehydrogenase (LDH) assay.
-
Principle: LDH is an enzyme released from damaged cells. The amount of LDH in the culture medium is proportional to the number of dead cells.
-
Procedure: The culture medium was collected, and LDH activity was measured using a commercially available kit.
Comparison with Neuroprotective Agents with Different Mechanisms
For a broader perspective, it is crucial to compare YM-244769 with neuroprotective agents that have different mechanisms of action.
| Compound Class | Example | Mechanism of Action |
| NCX Inhibitor | YM-244769 | Inhibits Na+/Ca2+ exchanger, preventing Ca2+ overload. |
| CaMKII Inhibitor | tatCN19o | Inhibits Ca2+/calmodulin-dependent protein kinase II, a key regulator of synaptic plasticity and cell death pathways.[5] |
| Glutamate Antagonists | - | Block glutamate receptors to prevent excitotoxicity.[6] |
| Free Radical Scavengers | - | Neutralize reactive oxygen species to reduce oxidative stress.[6] |
| Anti-inflammatory Agents | - | Reduce inflammation-mediated neuronal damage.[6] |
Conclusion
YM-244769 stands out as a potent and selective NCX3 inhibitor with demonstrated neuroprotective effects in in vitro models of ischemia-reperfusion injury. Its specific mechanism of action, targeting a key driver of neuronal damage, makes it a valuable tool for research and a potential therapeutic candidate. Further investigations, including in vivo studies and clinical trials, are warranted to fully elucidate its therapeutic potential. This comparative guide provides a foundational understanding for researchers to position YM-244769 within the broader landscape of neuroprotective strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. YM-244769 | NCX inhibitor | Probechem Biochemicals [probechem.com]
- 5. news.cuanschutz.edu [news.cuanschutz.edu]
- 6. researchgate.net [researchgate.net]
YM-244769: A Comparative Analysis of its Inhibitory Potency on NCX Isoforms
YM-244769 is a potent and selective inhibitor of the sodium-calcium exchanger (NCX), demonstrating preferential activity towards the NCX3 isoform. This guide provides a comparative overview of its inhibitory efficacy (IC50 values) against NCX1, NCX2, and NCX3, supported by experimental data and protocols for researchers in pharmacology and drug development.
Comparative Inhibitory Potency of YM-244769 on NCX Isoforms
The inhibitory concentration at 50% (IC50) of YM-244769 varies across the three main isoforms of the sodium-calcium exchanger. The data clearly indicates a preferential inhibition of NCX3.
| Isoform | IC50 Value (nM) |
| NCX1 | 68[1] |
| NCX2 | 96[1] |
| NCX3 | 18[1][2][3] |
As the data indicates, YM-244769 is approximately 3.8 to 5.3 times more potent in inhibiting NCX3 compared to NCX1 and NCX2.[2][3]
Experimental Protocols for Determining IC50 Values
The presented IC50 values were determined through a series of established in vitro experiments.
Cell Culture and Transfection
-
Cell Lines: Baby hamster kidney (BHK) cells or similar appropriate cell lines were used. These cells do not endogenously express significant levels of NCX isoforms, making them suitable for heterologous expression.
-
Transfection: Cells were stably transfected with plasmids containing the cDNA for each of the individual mammalian NCX isoforms: NCX1, NCX2, and NCX3. This ensures that the measured activity is specific to the isoform being studied.[4]
45Ca2+ Uptake Assay
This assay measures the function of the NCX in its "reverse mode" (calcium influx).
-
Cell Preparation: Transfected cells were cultured to confluence in appropriate media.
-
Loading with Sodium: To drive the reverse mode of the exchanger, cells were loaded with Na+ by pre-incubating them in a Na+-rich, K+-free medium.
-
Initiation of Exchange: The Na+ loaded cells were then exposed to a medium containing radioactive calcium (45Ca2+) and varying concentrations of YM-244769. The absence of Na+ in the extracellular medium creates a strong gradient that drives Na+ out of the cell and 45Ca2+ into the cell via the NCX.
-
Measurement: After a defined incubation period, the reaction was stopped, and the cells were washed to remove extracellular 45Ca2+. The amount of intracellular 45Ca2+ was then quantified using a scintillation counter.
-
Data Analysis: The rate of 45Ca2+ uptake was measured for each concentration of YM-244769. The IC50 value was calculated by fitting the dose-response data to a logistic equation. This method was used to determine the preferential inhibition of intracellular Na+-dependent 45Ca2+ uptake via NCX3.[2][3]
Electrophysiological Measurement in Cardiac Myocytes
For a more detailed analysis of NCX1, which is predominantly expressed in the heart, electrophysiological studies were conducted.
-
Cell Type: Single cardiac ventricular myocytes were isolated from guinea pigs.[5]
-
Technique: The whole-cell voltage-clamp technique was employed to directly measure the NCX current (INCX).[5]
-
Procedure: A patch pipette was used to control the intracellular solution and the membrane potential of the myocyte. The bidirectional INCX was elicited, and the inhibitory effect of different concentrations of YM-244769 was recorded.
-
Results: Using this method, the IC50 value for YM-244769 on the unidirectional outward INCX (Ca2+ entry mode) was found to be approximately 0.05 µM (50 nM), and for the bidirectional outward and inward INCX, it was about 0.1 µM (100 nM).[5]
Mechanism of Action and Signaling Pathway
The sodium-calcium exchanger (NCX) is a critical membrane protein responsible for maintaining calcium homeostasis in cells. It operates as an antiporter, exchanging three sodium ions (Na+) for one calcium ion (Ca2+) across the plasma membrane. The direction of transport is determined by the electrochemical gradients of Na+ and Ca2+. YM-244769 exerts its inhibitory effect on this exchange process.
Caption: Mechanism of YM-244769 inhibition on the Sodium-Calcium Exchanger (NCX).
References
- 1. Sodium-calcium Exchanger (NCX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Na+/Ca2+ exchanger isoform 3 (NCX3) but not isoform 2 (NCX2) and 1 (NCX1) singly transfected in BHK cells plays a protective role in a model of in vitro hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of YM-244769's Mode of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YM-244769's performance against other Na+/Ca2+ exchanger (NCX) inhibitors, supported by experimental data. YM-244769 is a potent and selective, orally active inhibitor of the Na+/Ca2+ exchanger (NCX), demonstrating a preferential inhibition of the NCX3 isoform.[1][2] This guide will delve into its mechanism of action, compare its efficacy with alternative compounds, and provide detailed experimental protocols for independent verification.
Comparative Analysis of NCX Inhibitors
YM-244769 distinguishes itself through its potent and selective inhibition of NCX3. The following table summarizes the half-maximal inhibitory concentration (IC50) values of YM-244769 and other known NCX inhibitors against the three main NCX isoforms. This quantitative data highlights the preferential activity of YM-244769 for NCX3.
| Compound | IC50 for NCX1 (nM) | IC50 for NCX2 (nM) | IC50 for NCX3 (nM) | Key Characteristics |
| YM-244769 | 68 ± 2.9[1] | 96 ± 3.5[1] | 18 ± 1.0[1] | Preferentially inhibits NCX3[1][2][3][4] |
| KB-R7943 | - | - | - | A benzyloxyphenyl derivative NCX inhibitor.[5] |
| SEA0400 | - | - | - | Predominantly blocks NCX1.[3][5] |
| SN-6 | - | - | - | Another benzyloxyphenyl derivative NCX inhibitor.[5] |
Mode of Action of YM-244769
YM-244769 primarily functions by inhibiting the reverse mode (Ca2+ entry) of the Na+/Ca2+ exchanger.[3][5] This inhibitory action is dependent on the intracellular Na+ concentration.[5] The compound has been shown to protect against hypoxia/reoxygenation-induced cell damage in neuronal cells, a process in which Ca2+ overload via NCX is a key pathological event.[1][3][4][6] Studies using chimeric proteins of NCX1 and NCX3 have identified that the α-2 region of the exchanger is a crucial determinant for the differential sensitivity to YM-244769.[3][4]
Below is a diagram illustrating the signaling pathway affected by YM-244769.
Caption: Signaling pathway of the Na+/Ca2+ exchanger and the inhibitory action of YM-244769.
Experimental Protocols for Verification
To facilitate independent verification of YM-244769's mode of action, detailed methodologies for key experiments are provided below.
Measurement of NCX Activity using 45Ca2+ Uptake Assay
This protocol is designed to quantify the inhibitory effect of compounds on the reverse mode of NCX in transfected cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YM 244769 hydrochloride - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
YM-244769: A Comparative Guide to its Specificity and Potency as a Na+/Ca2+ Exchanger Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of YM-244769, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), and compares its performance with other known NCX inhibitors. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers investigating cellular calcium homeostasis and its role in various physiological and pathological processes.
Introduction to YM-244769
YM-244769, chemically known as N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide, is a small molecule inhibitor of the Na+/Ca2+ exchanger.[1] The NCX is a crucial membrane protein responsible for maintaining intracellular calcium homeostasis by extruding calcium ions from the cell in exchange for sodium ions. Dysregulation of NCX activity has been implicated in a range of pathologies, including ischemia-reperfusion injury, cardiac arrhythmias, and neurological disorders. YM-244769 has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of NCX due to its high potency and isoform selectivity.[1][2]
Potency and Isoform Selectivity: A Comparative Analysis
YM-244769 exhibits a distinct inhibitory profile against the three main isoforms of the Na+/Ca2+ exchanger: NCX1, NCX2, and NCX3. Its potency is most pronounced against NCX3, making it a preferential inhibitor for this isoform.[1][2] This section compares the inhibitory potency (IC50 values) of YM-244769 with other commonly used NCX inhibitors: KB-R7943, SEA0400, and SN-6. The data presented is derived from studies utilizing intracellular Na+-dependent 45Ca2+ uptake assays in cells expressing specific NCX isoforms.
Table 1: Comparative Inhibitory Potency (IC50) of NCX Inhibitors
| Compound | NCX1 IC50 | NCX2 IC50 | NCX3 IC50 | Primary Selectivity | Reference(s) |
| YM-244769 | 68 nM | 96 nM | 18 nM | NCX3 | [1][2] |
| KB-R7943 | ~5.7 µM (reverse mode) | - | - | Broad spectrum, some off-target effects | [3] |
| SEA0400 | 5-92 nM (cell type dependent) | - | - | NCX1 | |
| SN-6 | 2.9 µM | 16 µM | 8.6 µM | NCX1 | [4] |
Note: IC50 values can vary depending on the experimental conditions and cell types used. The data presented here is for comparative purposes.
The data clearly indicates that YM-244769 is the most potent inhibitor among the compared compounds, with a particularly high affinity for NCX3.[1][2] In contrast, SN-6 shows a preference for NCX1, while SEA0400 also demonstrates high potency for NCX1.[4] KB-R7943 is a less potent and less selective inhibitor with known off-target effects on other ion channels and receptors, which should be considered when interpreting experimental results.[3][5]
Mechanism of Action
YM-244769 preferentially inhibits the reverse (Ca2+ entry) mode of the Na+/Ca2+ exchanger.[2] In many pathological conditions, such as ischemia-reperfusion injury, intracellular sodium accumulation can cause the NCX to operate in reverse, leading to a detrimental influx of calcium. By blocking this reverse mode, YM-244769 can mitigate calcium overload and subsequent cellular damage. This mode-selectivity is a key feature of its therapeutic potential.
Below is a diagram illustrating the signaling pathway of NCX-mediated calcium transport and the inhibitory action of YM-244769.
Caption: NCX-mediated Ca2+ transport and inhibition by YM-244769.
Experimental Protocols
The determination of the potency and selectivity of NCX inhibitors relies on robust experimental methodologies. Below are detailed protocols for two key assays used in the characterization of compounds like YM-244769.
Intracellular Na+-Dependent 45Ca2+ Uptake Assay
This assay measures the reverse mode activity of the NCX by quantifying the uptake of radioactive calcium (45Ca2+) into cells with a high intracellular sodium concentration.
Experimental Workflow:
Caption: Workflow for the 45Ca2+ uptake assay.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the desired NCX isoform (NCX1, NCX2, or NCX3) are cultured to confluence in appropriate multi-well plates.
-
Na+ Loading: To induce the reverse mode of NCX, the intracellular Na+ concentration is elevated. This can be achieved by incubating the cells in a Na+-rich solution containing ouabain (to inhibit the Na+/K+-ATPase) and monensin (a Na+ ionophore).
-
Inhibitor Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., YM-244769) for a defined period.
-
45Ca2+ Uptake: The uptake reaction is initiated by replacing the incubation medium with a solution containing 45Ca2+.
-
Termination of Uptake: After a short incubation period, the uptake is rapidly terminated by washing the cells with an ice-cold stop solution, typically containing lanthanum chloride (LaCl3), which blocks Ca2+ transport.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
Scintillation Counting: The amount of 45Ca2+ taken up by the cells is quantified using a liquid scintillation counter.
-
Data Analysis: The results are used to generate dose-response curves, from which the IC50 values are calculated.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the electrical currents generated by the Na+/Ca2+ exchanger in a single cell, providing detailed information about its activity and inhibition.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp recording of NCX currents.
Detailed Methodology:
-
Cell Preparation: Single cells expressing the target NCX isoform are isolated and placed in a recording chamber on an inverted microscope.
-
Micropipette: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular ionic environment.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell.
-
Voltage-Clamp and Recording: The membrane potential of the cell is controlled ("clamped") at specific voltages using a specialized amplifier. Voltage protocols are applied to elicit NCX currents (INXC), which are then recorded.
-
Inhibitor Application: The cell is perfused with an external solution containing the test compound.
-
Recording in the Presence of Inhibitor: The INXC is recorded again in the presence of the inhibitor to measure the degree of block.
-
Data Analysis: The reduction in current amplitude is used to determine the inhibitory effect of the compound and to calculate its IC50.
Conclusion
YM-244769 stands out as a highly potent and selective inhibitor of the Na+/Ca2+ exchanger, with a notable preference for the NCX3 isoform. Its ability to preferentially block the reverse mode of NCX makes it a valuable tool for investigating the pathological consequences of cellular calcium overload and a promising lead compound for the development of novel therapeutics. This guide provides a comparative framework for understanding the specificity and potency of YM-244769 relative to other NCX inhibitors, supported by detailed experimental protocols to aid in the design and interpretation of future research in this field.
References
- 1. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KB-R7943, an inhibitor of the reverse Na+ /Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of SN-6, a novel benzyloxyphenyl Na+/Ca2+ exchange inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of YM-244769 Dihydrochloride: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of YM-244769 dihydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
I. Hazard Profile and Essential Safety Data
Before handling, it is crucial to be aware of the hazard classifications for this compound. This information dictates the necessary safety precautions during handling and disposal.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
Source: this compound Safety Data Sheet
II. Personal Protective Equipment (PPE) Protocol
All personnel handling this compound for disposal must wear the following minimum personal protective equipment:
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and irritation. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
III. Step-by-Step Disposal Procedure
The disposal of this compound is managed as hazardous chemical waste. Follow these steps to ensure safe and compliant disposal.
Step 1: Waste Segregation and Collection
Proper segregation is the first step in the disposal process.
-
Do not mix this compound waste with non-hazardous trash or other incompatible chemical waste streams.
-
Collect all solid waste, including contaminated gloves, weigh boats, and pipette tips, in a designated hazardous waste container.
-
For liquid waste solutions containing this compound, use a dedicated, compatible liquid waste container.
Step 2: Container Selection and Labeling
The choice of container and accurate labeling are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).
| Container Type | Material | Best For |
| Wide-mouth container | High-Density Polyethylene (HDPE) | Solid waste (contaminated consumables) |
| Carboy or bottle | High-Density Polyethylene (HDPE) | Liquid waste solutions |
All hazardous waste containers must be labeled immediately upon the start of waste accumulation. The label must include:
-
The full chemical name: "this compound" . Chemical formulas or abbreviations are not acceptable.[3][5]
-
A clear indication of the hazards (e.g., "Skin Irritant," "Eye Irritant").[1][6]
-
The accumulation start date (the date the first piece of waste is placed in the container).[1]
-
The name and contact information of the principal investigator or laboratory manager.[4]
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The container must be kept securely closed except when adding waste.[3][5]
-
Store the container in a secondary containment bin to prevent spills.
-
Ensure the SAA is under the control of laboratory personnel and inspected weekly for any signs of leakage.[3][7]
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8]
-
Once the waste container is full (leaving at least 1-inch of headspace), contact your EHS office to schedule a pickup.[4][7]
-
Complete any required waste pickup forms or manifests provided by your institution.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [4][5]
IV. Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Isolate the Area : Secure the area to prevent unauthorized entry.
-
Don PPE : Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the Spill : Cover the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Collect Waste : Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : Label the container as "Hazardous Waste" with a description of the contents and arrange for disposal through EHS.
V. Process Visualizations
The following diagrams illustrate the key workflows for the disposal and emergency management of this compound.
Caption: A step-by-step workflow for the safe and compliant disposal of this compound.
Caption: Logical flow of actions to be taken in the event of a this compound spill.
References
- 1. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 2. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. actenviro.com [actenviro.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safe Handling and Disposal of YM-244769 Dihydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring safety and operational efficiency when handling potent chemical compounds is paramount. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of YM-244769 dihydrochloride, a potent Na+/Ca2+ exchange inhibitor. By adhering to these protocols, laboratories can maintain a safe working environment and ensure the integrity of their research.
Immediate Safety and Hazard Information
This compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1] It is imperative to avoid inhalation, as well as contact with skin and eyes.[1] The open handling of potent powders is strongly discouraged to prevent the generation of airborne dust.[2]
Emergency First Aid:
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses and continue rinsing.[1]
-
In Case of Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.
-
If Swallowed: If the person is conscious, rinse their mouth with water.
In all cases of exposure, seek immediate medical attention and have the product's Safety Data Sheet (SDS) available.
Quantitative Data Summary
The following tables provide key quantitative data for this compound, essential for experimental planning and safety protocols.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C26H24Cl2FN3O3 |
| Molecular Weight | 516.39 g/mol |
| CAS Number | 1780390-65-9 |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO |
Table 2: Storage and Stability
| Condition | Temperature | Duration |
| Short-term Storage | 0 - 4°C | Days to Weeks |
| Long-term Storage | -20°C | Months to Years |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize exposure risk. The open handling of this potent powder should be strictly avoided.[2]
Table 3: Recommended Personal Protective Equipment (PPE)
| Task | Required PPE |
| Handling the solid compound (weighing, aliquoting) | - Nitrile gloves (double-gloving recommended) - Disposable gown or lab coat - Chemical splash goggles - Face shield - N95 or higher-rated respirator |
| Handling solutions of the compound | - Nitrile gloves - Disposable gown or lab coat - Chemical splash goggles |
| Cleaning and decontamination | - Nitrile gloves - Disposable gown or lab coat - Chemical splash goggles |
Note: Always inspect PPE for integrity before use and dispose of contaminated single-use PPE as hazardous waste.
Experimental Workflow for Safe Handling
This workflow outlines the critical steps for safely handling this compound, from initial preparation to final disposal, ensuring a controlled and safe laboratory environment.
Caption: Workflow for the safe handling of potent chemical compounds.
Detailed Experimental Protocols
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Pre-Experiment Preparation
-
Designate a Handling Area: All work with solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of any airborne powder.[3][4]
-
Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weigh boats, vials, and solvents.
-
Prepare for Spills: Have a chemical spill kit readily accessible.
-
Don PPE: Put on all required PPE as outlined in Table 3 before entering the designated handling area.
Weighing and Solution Preparation
-
Weighing:
-
Perform all weighing activities within the fume hood.
-
Use a disposable weigh boat to avoid cross-contamination.
-
Handle the compound gently to minimize dust generation.
-
Close the primary container immediately after removing the desired amount.
-
-
Solution Preparation:
-
In the fume hood, slowly add the solvent to the weighed compound to prevent splashing.
-
Ensure the container is securely capped before mixing.
-
Decontamination and Cleaning
-
Work Surfaces: After each use, decontaminate all surfaces within the fume hood with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.
-
Equipment: All non-disposable equipment (e.g., spatulas) must be decontaminated after use.
Operational and Disposal Plan
A robust disposal plan is critical for environmental safety and regulatory compliance.
Waste Segregation and Disposal
Due to the presence of chlorine and fluorine, this compound and any materials contaminated with it must be treated as halogenated organic waste.[3][5]
-
Solid Waste:
-
Place unused solid this compound in a clearly labeled, sealed container for hazardous waste.
-
Contaminated disposable items (e.g., gloves, weigh boats, wipes) must be collected in a designated, sealed hazardous waste container.
-
-
Liquid Waste:
-
Disposal Procedure:
-
All waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal service.
-
Never pour this compound or its solutions down the drain.[3][4] High-temperature incineration is often the preferred method for such pharmaceutical waste.[8]
-
By implementing these comprehensive safety and handling protocols, research institutions can ensure the well-being of their personnel and the environment while advancing critical scientific and drug development work.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
